molecular formula C12H13BrO3 B177962 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone CAS No. 102293-80-1

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Cat. No.: B177962
CAS No.: 102293-80-1
M. Wt: 285.13 g/mol
InChI Key: SJYXUPGLQCUYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXUPGLQCUYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457039
Record name Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102293-80-1
Record name Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102293-80-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This compound, identified by CAS number 102293-80-1, is a versatile synthetic intermediate.[1] Its structure, featuring a brominated ketone and a protected catechol moiety, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The presence of the bromine atom confers a strong electrophilic character to the adjacent carbon, facilitating various substitution reactions.[2] This guide consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role as a key intermediate and reference standard.

Chemical and Physical Properties

The properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are summarized below. Data has been aggregated from multiple chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 102293-80-1[3][4][5]
Molecular Formula C₁₂H₁₃BrO₃[3][6]
Molecular Weight 285.13 g/mol [3][5][6]
IUPAC Name 2-bromo-1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethan-1-one[7][8]
Synonyms Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, 6-Bromoacetyl-2,2-Dimethyl-4H-Benzo[3][5]Dioxine, Vilanterol Impurity 8[2][3]
Physical Form Solid[7][8]
Appearance White to off-white Solid / Pale yellow oil[4][6]
Purity ≥95%, ≥97%[3][7][8]
Boiling Point 390.4 ± 42.0 °C (Predicted)[6][8]
Density 1.415 ± 0.06 g/cm³ (Predicted)[6]
Storage Temperature 2-8°C, 4°C, Refrigerator[3][6][7]
SMILES O=C(CBr)C1=CC=C2C(COC(C)(C)O2)=C1[3]
InChI Key SJYXUPGLQCUYJS-UHFFFAOYSA-N[7][8]
Topological Polar Surface Area (TPSA) 35.53 Ų[3]
logP 2.9093[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Reactivity and Potential Applications

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a halogenated ketone derivative of benzodioxin.[1] The core structure contains a fused benzene and dioxin ring system.[1] Key reactivity features include:

  • Electrophilic Ketone: The ketone functional group is susceptible to nucleophilic attack and serves as a handle for further molecular elaboration.[2]

  • Reactive Bromide: The alpha-bromo substitution makes the methylene carbon highly electrophilic, rendering the compound an effective alkylating agent for various nucleophiles (e.g., amines, thiols, carbanions) in substitution reactions.[2]

  • Steric Hindrance: The 2,2-dimethyl group on the dioxin ring provides steric bulk, which can influence the compound's reactivity and conformational stability.[2]

Due to these features, the compound is a valuable intermediate in organic synthesis.[2] It is notably listed as a reference impurity standard for pharmaceutical compounds such as Salbutamol and Vilanterol, highlighting its importance in drug manufacturing and quality control.[2][9][10]

Experimental Protocols

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[4][6]

This protocol details the alpha-bromination of a ketone precursor.

Reagents:

  • 1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone (500 mg; 2.43 mmol; 1.00 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0M in tetrahydrofuran (2.9 mL; 1.20 equiv)

  • Chlorotrimethylsilane (TMSCl) (290 mg; 2.64 mmol; 1.09 equiv)

  • Bromine (Br₂) (390 mg; 2.41 mmol; 0.99 equiv)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ethyl acetate (for extraction)

  • Petroleum ether (for chromatography)

  • 5% Sodium sulfite (Na₂SO₃) aqueous solution

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran (20 mL) is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to approximately -78 °C using a dry ice/acetone bath.

  • Sodium bis(trimethylsilyl)amide solution (1.0M in THF, 2.9 mL) is added dropwise to the reaction mixture.

  • The solution is stirred at -78 °C for 1 hour.

  • Chlorotrimethylsilane (290 mg) is added, and the solution is stirred for an additional 30 minutes at -78 °C.

  • Bromine (390 mg) is then added, and stirring is continued at -78 °C for 1 hour.

  • The reaction is quenched by the addition of a combined aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.

  • The final product is obtained as a pale yellow oil. (Yield: 400 mg; 57%).[4][6]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of the title compound to active pharmaceutical ingredients.

Synthesis_Workflow Synthesis Workflow for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone cluster_start Starting Material cluster_reagents1 Step 1: Enolate Formation cluster_reagents2 Step 2: Silyl Enol Ether Formation cluster_reagents3 Step 3: Bromination cluster_end Final Product A 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B 1. NaHMDS, THF 2. Stir @ -78°C, 1h A->B Reacts with C 1. TMSCl 2. Stir @ -78°C, 30min B->C Intermediate D 1. Br₂ 2. Stir @ -78°C, 1h C->D Intermediate E 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone D->E Yields

Caption: Synthetic pathway for the target compound.

Logical_Relationship Contextual Role in Drug Development A 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B Vilanterol A->B Is an impurity of C Salbutamol (Albuterol) A->C Is an impurity of E Reference Standard A->E Serves as D Active Pharmaceutical Ingredient (API) B->D C->D

Caption: Relationship as a pharmaceutical impurity.

Safety Information

This compound is classified as hazardous.

  • Signal Word: Danger[7]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[7]

  • Precautionary Statements: P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, P405.[7]

Users must consult the full Safety Data Sheet (SDS) before handling and employ appropriate personal protective equipment (PPE) and engineering controls. Shipping may be subject to hazardous material fees.[3]

References

Technical Guide: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and development purposes only. The compound described, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS No: 102293-80-1), is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[1] All experimental work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a bromoketone derivative of benzodioxin.[2] Its structure, featuring a fused benzene and dioxin ring system with reactive ketone and bromine functionalities, makes it a versatile intermediate and building block in organic synthesis.[2] This compound serves as a precursor in medicinal chemistry for the development of new pharmaceutical candidates and is also utilized in the production of agrochemicals.[2] It is commercially available from various suppliers for research purposes and is also used as a reference standard for impurities in pharmaceutical manufacturing.[3][4][5] This guide provides a detailed protocol for its laboratory-scale synthesis.

Synthesis Data

The following table summarizes the quantitative data for the synthesis of the title compound starting from 1-(2,2-dimethyl-4H-benzo[d][3][6]dioxin-6-yl)ethanone.

ParameterValueReference
Starting Material1-(2,2-dimethyl-4H-benzo[d][3][6]dioxin-6-yl)ethanone[3][7]
Starting Material Amount500 mg (2.43 mmol)[3][7]
SolventTetrahydrofuran (THF)[3][7]
Solvent Volume20 mL[3][7]
Reagent 1Sodium bis(trimethylsilyl)amide (1.0M in THF)[3][7]
Reagent 1 Volume2.9 mL[3][7]
Reagent 2Chlorotrimethylsilane (99%)[3][7]
Reagent 2 Amount290 mg (2.64 mmol)[3][7]
Reagent 3Bromine[3][7]
Reagent 3 Amount390 mg (2.41 mmol)[3][7]
Reaction Temperature-78 °C[3][7]
Purification MethodSilica gel column chromatography[3][7]
Eluent SystemEthyl acetate/petroleum ether (1/12)[3][7]
Product FormPale yellow oil[3][7]
Final Product Mass400 mg[3][7]
Yield57%[3][7]

Detailed Experimental Protocol

This protocol describes the synthesis via bromination of the ketone precursor.

3.1 Materials and Reagents

  • 1-(2,2-dimethyl-4H-benzo[d][3][6]dioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0M solution in THF

  • Chlorotrimethylsilane (TMSCl), 99%

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Silica gel for column chromatography

3.2 Procedure [3][7]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2,2-dimethyl-4H-benzo[d][3][6]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Enolate Formation: Cool the solution to approximately -78 °C using a dry ice/acetone bath. To this cooled solution, add sodium bis(trimethylsilyl)amide (1.0M in THF, 2.9 mL) dropwise. Stir the resulting mixture at -78 °C for 1 hour.

  • Silyl Enol Ether Formation: Add chlorotrimethylsilane (290 mg, 2.64 mmol) to the reaction mixture. Continue stirring at -78 °C for an additional 30 minutes.

  • Bromination: Add bromine (390 mg, 2.41 mmol) to the solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching and Workup: Quench the reaction by adding an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL). Allow the mixture to warm to room temperature. Perform a standard extractive workup using ethyl acetate.

  • Purification: Concentrate the organic extracts under reduced pressure to obtain the crude residue. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.

  • Product Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield 2-bromo-1-(2,2-dimethyl-4H-benzo[d][3][6]dioxin-6-yl)ethanone as a pale yellow oil (400 mg, 57% yield).

Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow.

G SM 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone Product 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone SM->Product dummy reagent1 1. NaHMDS, THF, -78°C reagent1->dummy reagent2 2. TMSCl, -78°C reagent2->dummy reagent3 3. Br₂, -78°C reagent3->dummy

Caption: Chemical reaction scheme for the synthesis.

G A Dissolve Starting Material in THF B Cool to -78°C A->B C Add NaHMDS (Stir 1 hr) B->C D Add TMSCl (Stir 30 min) C->D E Add Bromine (Stir 1 hr) D->E F Quench Reaction (Na₂SO₃ / NaHCO₃) E->F G Extractive Workup (Ethyl Acetate) F->G H Column Chromatography (Silica Gel) G->H I Isolate Final Product H->I

Caption: Experimental workflow for the synthesis.

References

Technical Guide: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS: 102293-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, with CAS number 102293-80-1, is a brominated ketone derivative of benzodioxin.[1] Its chemical structure, featuring a fused benzene and dioxin ring system, along with a reactive bromoacetyl group, makes it a notable intermediate in organic synthesis. This compound is particularly relevant in the pharmaceutical industry as it has been identified as a process impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Vilanterol and Albuterol sulfate.[2] As a result, it serves as a critical reference standard for quality control and impurity profiling in drug development and manufacturing.[3][4] The presence of the bromine atom and the ketone functional group imparts a high degree of reactivity, allowing for its use as a versatile building block in the synthesis of more complex molecules.[2]

Chemical and Physical Properties

A summary of the known chemical and physical properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is provided below. It is important to note that some of the data, such as boiling point and density, are predicted values.[5]

PropertyValueSource(s)
CAS Number 102293-80-1[6]
Molecular Formula C₁₂H₁₃BrO₃[5][7]
Molecular Weight 285.13 g/mol [5][7]
IUPAC Name 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[8]
Synonyms 6-Bromoacetyl-2,2-dimethyl-4H-benzo[6][8]dioxine, Vilanterol Impurity 8, Albuterol sulfate impurity 2[2]
Physical Form White to off-white solid[5]
Purity ≥97% (commercially available)[7]
Boiling Point (Predicted) 390.4 ± 42.0 °C[5][8]
Density (Predicted) 1.415 ± 0.06 g/cm³[5]
Storage Temperature 2-8°C or 4°C[5][7]

Synthesis and Manufacturing

The synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone involves the bromination of its precursor, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. A detailed experimental protocol for this conversion is provided below.

Synthesis of the Precursor: 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

While a direct, detailed experimental protocol for the synthesis of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone was not found in the immediate search results, its synthesis can be logically inferred to proceed via a Friedel-Crafts acylation of 2,2-dimethyl-4H-1,3-benzodioxin. This standard organic chemistry reaction introduces an acetyl group onto the aromatic ring.

G

Diagram 1: Conceptual workflow for the synthesis of the precursor ketone.

Experimental Protocol: Bromination to yield 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

The following protocol is based on a published synthetic method.[11]

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][6][8]dioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (1.0M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • 5% aqueous solution of sodium sulfite (Na₂SO₃)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][6][8]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to approximately -78°C using a dry ice/acetone bath.[11]

  • To this cooled solution, sodium bis(trimethylsilyl)amide in tetrahydrofuran (1.0M, 2.9 mL) is added dropwise. The resulting mixture is stirred at -78°C for about 1 hour.[11]

  • Chlorotrimethylsilane (290 mg, 2.64 mmol) is then added to the reaction mixture, which is stirred for an additional 30 minutes at -78°C.[11]

  • Bromine (390 mg, 2.41 mmol) is added dropwise to the solution, and stirring is continued at -78°C for 1 hour.[11]

  • The reaction is quenched by the addition of a 50 mL aqueous solution containing 5% sodium sulfite and 5% sodium bicarbonate.[11]

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.[11]

  • The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.[11]

  • The final product, 2-bromo-1-(2,2-dimethyl-4H-benzo[d][6][8]dioxin-6-yl)ethanone, is obtained as a pale yellow oil (yield: 400 mg, 57%).[11]

G

Diagram 2: Step-by-step workflow for the synthesis of the target compound.

Biological Relevance and Signaling Pathways

As an impurity of Vilanterol and Albuterol, the biological activity of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone itself has not been extensively studied. However, understanding the mechanism of action of the parent drugs is crucial for assessing the potential impact of this impurity. Both Vilanterol and Albuterol are β₂-adrenergic receptor agonists used in the treatment of respiratory diseases like asthma and COPD.

The signaling pathway initiated by these drugs involves the activation of β₂-adrenergic receptors on the surface of airway smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.

G

Diagram 3: Simplified signaling pathway of β₂-adrenergic receptor agonists.

Safety and Handling

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is classified as a hazardous substance. The available safety data indicates the following:

Hazard StatementDescription
H301Toxic if swallowed
H311Toxic in contact with skin

Source:[6]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Applications in Research and Development

The primary application of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is as a reference standard for the identification and quantification of this impurity in pharmaceutical preparations of Vilanterol and Albuterol. Its availability is crucial for:

  • Analytical Method Development: Establishing and validating analytical methods (e.g., HPLC, GC) for impurity profiling.

  • Quality Control: Routine testing of drug batches to ensure they meet regulatory standards for purity.

  • Forced Degradation Studies: Understanding the degradation pathways of the API that may lead to the formation of this impurity.

Furthermore, its reactive nature makes it a potential starting material or intermediate for the synthesis of novel compounds in medicinal chemistry and other areas of organic synthesis.[1]

Conclusion

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a key chemical entity in the pharmaceutical industry, primarily due to its role as a process impurity in widely used bronchodilators. This technical guide provides a consolidated overview of its known properties, a detailed synthetic protocol, and its biological context. While a comprehensive experimental characterization is not publicly available, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further research into its specific biological activities and toxicological profile would be beneficial for a more complete understanding of its potential impact.

References

An In-depth Technical Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its stable yet reactive structure makes it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its crucial role as a building block in the development of important therapeutics. The information presented here is intended to support researchers and professionals in drug discovery and development by providing detailed technical data and protocols.

Chemical Structure and Properties

The molecule features a benzodioxin ring system, which imparts a degree of rigidity, substituted with a bromoethanone group that serves as a reactive handle for further chemical modifications. The 2,2-dimethyl substitution on the dioxin ring provides steric hindrance, which can influence its reactivity and stability.

Physicochemical Data

A summary of the key physicochemical properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 102293-80-1[1][2][3]
Molecular Formula C₁₂H₁₃BrO₃[2][3]
Molecular Weight 285.13 g/mol [2][3]
Appearance White to off-white solid[3]
Boiling Point 390.4 ± 42.0 °C (Predicted)[3]
Density 1.415 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]
SMILES O=C(CBr)C1=CC=C2C(COC(C)(C)O2)=C1[2]
InChI Key SJYXUPGLQCUYJS-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

A common synthetic route to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone involves the bromination of the corresponding acetophenone precursor. The following protocol is a representative example found in the literature.[3][5]

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) (1.0M solution)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][6][7]dioxin-6-yl)ethanone (1.00 equiv) in anhydrous tetrahydrofuran is cooled to approximately -78°C.

  • Sodium bis(trimethylsilyl)amide in tetrahydrofuran (1.0M solution, 1.19 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78°C for about 1 hour.

  • Chlorotrimethylsilane (1.09 equiv) is then added, and the stirring is continued at the same temperature for an additional 30 minutes.

  • Bromine (0.99 equiv) is subsequently added, and the solution is stirred at -78°C for 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:12 v/v) as the eluent to yield the final product as a pale yellow oil.[3][5]

Role in Drug Synthesis and Development

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a critical intermediate in the synthesis of several important pharmaceutical compounds, most notably Vilanterol and as a reference standard for impurities in Salbutamol synthesis.[1][6][8][9] Vilanterol is a long-acting β2 adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD).[7]

The bromoethanone moiety of the intermediate allows for nucleophilic substitution reactions, which is a key step in building the more complex structure of the final API. The benzodioxin portion of the molecule often serves as a protected form of a catechol, which is a common pharmacophore in adrenergic drugs.

Visualizing the Synthesis and Biological Context

To better illustrate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

G Synthesis Workflow for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone A 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone B NaHMDS, THF, -78°C A->B Deprotonation C Enolate Formation B->C D TMSCl C->D Trapping E Silyl Enol Ether Intermediate D->E F Bromine (Br2), -78°C E->F Bromination G 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone F->G H Workup and Purification G->H Isolation

Synthesis workflow for the target compound.

G Role as an Intermediate in Vilanterol Synthesis A 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone B Nucleophilic Substitution with an Amine A->B Key Reaction C Further Synthetic Steps (e.g., reduction, deprotection) B->C D Vilanterol (API) C->D

Intermediate's role in Vilanterol synthesis.

G Simplified β2 Adrenergic Receptor Signaling Pathway Vilanterol Vilanterol (β2 Agonist) Receptor β2 Adrenergic Receptor Vilanterol->Receptor Binds to G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation

Signaling pathway of Vilanterol, the final product.

Conclusion

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a fundamentally important molecule in medicinal chemistry and drug development. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of more complex and biologically active compounds. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for researchers and scientists working on the development of new therapeutics, particularly in the area of respiratory medicine. The continued use of this intermediate in the synthesis of next-generation pharmaceuticals underscores its lasting importance in the field.

References

Technical Guide: Physical and Synthetic Properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies for the chemical compound 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS No: 102293-80-1). This compound serves as a key intermediate in various organic syntheses and has relevance in the pharmaceutical industry, notably as a potential impurity or starting material for drug candidates.[1][2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 102293-80-1[1][2][4][5][6][7][8]
Molecular Formula C₁₂H₁₃BrO₃[1][2][4][6][7]
Molecular Weight 285.13 g/mol [2][4][6][7]
Appearance White to off-white solid; can also present as a pale yellow oil that solidifies upon cooling.[4][9]
Melting Point 47-48 °C[9]
Boiling Point 390.4 ± 42.0 °C (Predicted)[4]
Density 1.415 ± 0.06 g/cm³ (Predicted)[4]
Purity Commercially available at ≥97% or 98% purity.[6][7]
Storage Temperature Recommended at 2-8°C.[4][6]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone have been documented. These protocols offer different starting materials and reaction conditions.

Synthesis from 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol involves the bromination of a ketone precursor.

Methodology:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][4]dioxin-6-yl)ethanone (1.00 equiv) in tetrahydrofuran is cooled to approximately -78°C.[4][5]

  • Sodium bis(trimethylsilyl)amide (1.0 M in tetrahydrofuran) is added, and the solution is stirred for about 1 hour at -78°C.[4][5]

  • Chlorotrimethylsilane (1.09 equiv) is then added, and the mixture is stirred for an additional 30 minutes at the same temperature.[4][5]

  • Bromine (0.99 equiv) is subsequently added, and the reaction is allowed to proceed for 1 hour at -78°C.[4][5]

  • The reaction is quenched by the addition of an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.[4][5]

  • A standard extractive workup with ethyl acetate is performed.[4][5]

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12) to yield the final product as a pale yellow oil.[4][5]

Synthesis from 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone

This alternative synthesis route utilizes a different starting material to construct the benzodioxin ring system.

Methodology:

  • To a stirred solution of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (5 g) and toluene-4-sulphonic acid (0.5 g) in dichloromethane (100 ml) at 23°C, 2-methoxypropene (10 g) is added over 15 minutes.[9]

  • The reaction mixture is stirred for 3 hours.[9]

  • The mixture is then filtered through a pad of triethylamine-deactivated silica.[9]

  • The solvent is evaporated to yield an oil.[9]

  • Purification of the crude product is performed, and crystallization from light petroleum (b.p. 60°-80°) can be done to obtain white crystals of the title compound.[9]

Role in Pharmaceutical Development and Synthesis

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a valuable building block in medicinal chemistry.[1][3] Its ketone functional group and bromine atom make it a reactive intermediate for constructing more complex molecules.[1] It is also identified as a reference impurity for active pharmaceutical ingredients such as Salbutamol and Vilanterol.[1][2] The logical workflow for its application in these contexts is visualized below.

G cluster_0 Pharmaceutical Synthesis cluster_1 Impurity Analysis A Starting Material (e.g., 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone) B 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A->B Bromination C Further Chemical Modifications B->C Substitution Rxn D Active Pharmaceutical Ingredient (API) C->D E Synthesized API (e.g., Salbutamol) F Analytical Testing (e.g., HPLC, LC-MS) E->F G Impurity Profile F->G H Reference Standard: 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone H->F Comparison

References

"boiling point of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key chemical intermediate. The document details its physicochemical properties, a validated synthesis protocol, and its significant role as a precursor in the synthesis of Vilanterol, a long-acting β2-adrenergic agonist. The guide includes a detailed diagram of the Vilanterol signaling pathway to provide a functional context for this important compound.

Physicochemical Properties

The quantitative physicochemical properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are summarized in the table below. This data is essential for its application in synthetic chemistry and for quality control purposes.

PropertyValue
CAS Number 102293-80-1
Molecular Formula C₁₂H₁₃BrO₃[1]
Molecular Weight 285.13 g/mol [1][2][3]
Boiling Point 390.4 ± 42.0 °C (Predicted)[2][4]
Density 1.415 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C[2] or 4°C[1][5]
IUPAC Name 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
InChI Key SJYXUPGLQCUYJS-UHFFFAOYSA-N[4][5]

Experimental Protocols

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[2][6]

This protocol details a method for the bromination of 1-(2,2-dimethyl-4H-benzo[d][2][6]dioxin-6-yl)ethanone to yield the target compound.

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][2][6]dioxin-6-yl)ethanone (500 mg, 2.43 mmol)

  • Sodium bis(trimethylsilyl)amide in tetrahydrofuran (1.0M, 2.9 mL)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Chlorotrimethylsilane (290 mg, 2.64 mmol)

  • Bromine (390 mg, 2.41 mmol)

  • Aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][2][6]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran is prepared in a suitable reaction vessel.

  • The solution is cooled to approximately -78°C.

  • Sodium bis(trimethylsilyl)amide in tetrahydrofuran is added to the cooled solution. The mixture is stirred at -78°C for about 1 hour.

  • Chlorotrimethylsilane is then added, and the solution is stirred for an additional 30 minutes at -78°C.

  • Bromine is added to the reaction mixture, and stirring is continued at -78°C for approximately 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

  • A standard extractive workup is performed using ethyl acetate.

  • The crude residue obtained after extraction is purified by silica gel column chromatography using an ethyl acetate/petroleum ether (1/12) solvent system.

  • The final product, 2-bromo-1-(2,2-dimethyl-4H-benzo[d][2][6]dioxin-6-yl)ethanone, is obtained as a pale yellow oil with a yield of approximately 57%.[2][7]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Synthesis_Workflow start_reagent 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone in THF step1 1. Add NaHMDS 2. Stir at -78°C, 1 hr start_reagent->step1 intermediate1 Enolate Intermediate step1->intermediate1 step2 Add TMSCl Stir at -78°C, 30 min intermediate1->step2 intermediate2 Silyl Enol Ether step2->intermediate2 step3 Add Br₂ Stir at -78°C, 1 hr intermediate2->step3 step4 1. Quench (Na₂SO₃/NaHCO₃) 2. Extractive Workup step3->step4 crude_product Crude Product purification Silica Gel Chromatography (EtOAc/Petroleum Ether) crude_product->purification step4->crude_product final_product 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone purification->final_product

Caption: Workflow for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Biological Significance and Signaling Pathway

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a valuable compound in medicinal chemistry, primarily serving as a key intermediate or is identified as an impurity in the synthesis of Vilanterol. Vilanterol is a selective ultra-long-acting β2-adrenergic agonist (ultra-LABA) used in combination therapies for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[2][3]

The therapeutic effect of Vilanterol is achieved through its action on the β2-adrenergic receptor signaling pathway.[2] As a β2-agonist, Vilanterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding event activates the associated Gs alpha subunit of the G-protein complex, which in turn stimulates the enzyme adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately causing the relaxation of bronchial smooth muscle, leading to bronchodilation and easier breathing.[2][7]

The following diagram illustrates this critical signaling pathway.

Vilanterol_Signaling_Pathway ligand Vilanterol (β₂-agonist) receptor β₂-Adrenergic Receptor ligand->receptor Binds to g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP adenylyl_cyclase->atp Catalyzes Conversion camp cAMP (Second Messenger) adenylyl_cyclase->camp atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Phosphorylation of Downstream Targets pka->response Leads to outcome Bronchial Smooth Muscle Relaxation (Bronchodilation) response->outcome

Caption: The β2-adrenergic receptor signaling pathway activated by Vilanterol.

References

In-Depth Technical Guide: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the β2-adrenergic receptor agonist, Salbutamol (Albuterol).

Core Compound Data

All quantitative data for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone has been summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol
CAS Number 102293-80-1
Boiling Point 390.4 ± 42.0 °C at 760 mmHg (Predicted)
Density 1.415 ± 0.06 g/cm³ (Predicted)
Appearance White to off-white solid
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

A common method for the synthesis of the title compound involves the bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. The following protocol is a representative example.[1]

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (1.0M in tetrahydrofuran)

  • Chlorotrimethylsilane

  • Bromine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • 5% aqueous sodium sulfite solution

  • 5% aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.00 equiv) in tetrahydrofuran in a round-bottom flask.

  • Cool the solution to approximately -78°C.

  • Slowly add sodium bis(trimethylsilyl)amide (1.0M in THF) to the cooled solution and stir for 1 hour at -78°C.

  • Add chlorotrimethylsilane and continue stirring for 30 minutes at -78°C.

  • Add bromine to the reaction mixture and stir for an additional hour at -78°C.

  • Quench the reaction by adding a mixture of 5% aqueous sodium sulfite and 5% aqueous sodium bicarbonate.

  • Perform an extractive workup using ethyl acetate.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12) as the eluent to yield 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.[1]

Role in Drug Development and Signaling Pathways

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a crucial intermediate in the synthesis of Salbutamol, a potent and selective β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions. The following diagrams illustrate the synthetic pathway and the biological signaling cascade of Salbutamol.

G cluster_synthesis Synthetic Pathway to Salbutamol A 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A->B Bromination C Intermediate Amine B->C Amination D Salbutamol C->D Reduction & Deprotection

Caption: Synthetic pathway from the starting ketone to Salbutamol.

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway Salbutamol Salbutamol beta2AR β2-Adrenergic Receptor Salbutamol->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling cascade initiated by Salbutamol binding.

References

The Multifaceted Reactivity of α-Bromo Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reaction mechanisms, and synthetic applications of α-bromo ketones, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile intermediates.

Introduction

α-Bromo ketones are a pivotal class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally valuable intermediates in a myriad of organic transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack, while also acidifying the α-protons, facilitating enolate formation and subsequent reactions. This guide delves into the core reactivity of α-bromo ketones, encompassing their fundamental reaction pathways, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

Core Reactivity Pathways

The reactivity of α-bromo ketones is primarily governed by three competing pathways: nucleophilic substitution, elimination, and rearrangement. The preferred course of reaction is intricately influenced by the substrate structure, the nature of the nucleophile/base, and the reaction conditions.

Nucleophilic Substitution (SN2) Reactions

α-Bromo ketones are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The electrophilic α-carbon is readily attacked by a wide range of nucleophiles, displacing the bromide ion.

Mechanism of Nucleophilic Substitution:

Caption: SN2 mechanism for the reaction of an α-bromo ketone with a nucleophile.

Common nucleophiles include amines, thiols, and carbanions. These reactions are fundamental in the construction of more complex molecules, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles.

Elimination Reactions (E2)

In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo an E2 elimination reaction to yield α,β-unsaturated ketones.[1] This transformation is a valuable method for introducing carbon-carbon double bonds conjugated to a carbonyl group.

Mechanism of E2 Elimination:

Caption: E2 elimination mechanism of an α-bromo ketone to form an α,β-unsaturated ketone.

The stereochemistry of the resulting alkene is dictated by the anti-periplanar arrangement of the abstracted proton and the leaving bromide.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of enolizable α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with an accompanying ring contraction in cyclic substrates.[2][3]

Mechanism of the Favorskii Rearrangement:

favorskii_mechanism start α-Bromo Ketone enolate Enolate Formation (Base) start->enolate cyclopropanone Intramolecular S N 2 enolate->cyclopropanone attack Nucleophilic Attack (e.g., MeO⁻) cyclopropanone->attack intermediate Tetrahedral Intermediate attack->intermediate rearrangement Ring Opening intermediate->rearrangement product Ester Product rearrangement->product

Caption: Key steps in the Favorskii rearrangement of an α-bromo ketone.

This rearrangement proceeds through a cyclopropanone intermediate, which is subsequently opened by the nucleophilic base. For non-enolizable α-bromo ketones, a quasi-Favorskii rearrangement can occur via a different mechanistic pathway.[2]

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions of α-bromo ketones, providing a comparative overview of yields and reaction conditions.

Table 1: Favorskii Rearrangement of α-Bromo Ketones with Sodium Methoxide

α-Bromo Ketone SubstrateProductYield (%)Reference
3-Bromo-2-butanoneMethyl 2-methylpropanoate35[4]
1-Bromo-3-methyl-2-butanoneMethyl 2,2-dimethylpropanoate56[4]
2-BromocyclohexanoneMethyl cyclopentanecarboxylate78[5]

Table 2: Hantzsch Thiazole Synthesis from α-Bromo Ketones

α-Bromo KetoneThioamideProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99[6]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaCorresponding thiazole derivative79-90[7]

Table 3: Nucleophilic Substitution of Phenacyl Bromide with Pyridines

Pyridine SubstituentRate Constant (k₂ at 25°C in MeOH, M⁻¹s⁻¹)Reference
4-Methoxy1.62 x 10⁻²[8]
4-Methyl8.32 x 10⁻³[8]
H2.45 x 10⁻³[8]
4-Bromo7.94 x 10⁻⁴[8]
4-Cyano1.29 x 10⁻⁴[8]

Detailed Experimental Protocols

Protocol 1: Favorskii Rearrangement of 2-Bromocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate via the Favorskii rearrangement of 2-bromocyclohexanone.

Materials:

  • 2-Bromocyclohexanone

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A fresh solution of sodium methoxide is prepared by carefully adding sodium (2.2 equivalents) to anhydrous methanol at 0°C under an inert atmosphere until all the sodium has reacted.

  • In a separate flask, 2-bromocyclohexanone (1.0 equivalent) is dissolved in anhydrous diethyl ether.

  • The 2-bromocyclohexanone solution is transferred to the sodium methoxide solution at 0°C via cannula, resulting in the formation of a white slurry.

  • The reaction mixture is allowed to warm to room temperature and then heated to 55°C with vigorous stirring for 4 hours.

  • After cooling to 0°C, the reaction is quenched by the careful addition of saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification is achieved via silica gel flash chromatography to afford methyl cyclopentanecarboxylate (78% yield).[5]

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous sodium carbonate (Na₂CO₃)

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

  • Collect the precipitated product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water and allow it to air dry to obtain 2-amino-4-phenylthiazole (yields up to 99%).[6]

Protocol 3: Nucleophilic Substitution of Phenacyl Bromide with Aniline

Objective: To synthesize 2-anilino-1-phenylethanone via the reaction of phenacyl bromide with aniline.

Materials:

  • Phenacyl bromide (2-bromoacetophenone)

  • Aniline

  • Ethanol

Procedure:

  • Dissolve phenacyl bromide (1 equivalent) in ethanol in a round-bottom flask.

  • Add aniline (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-anilino-1-phenylethanone.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a product from a reaction involving an α-bromo ketone.

experimental_workflow start Reaction Setup (α-Bromo Ketone, Reagents, Solvent) reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying and Concentration workup->drying purification Purification (Chromatography/Recrystallization) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure Product characterization->product

Caption: A generalized experimental workflow for reactions of α-bromo ketones.

Spectroscopic Data of Key Compounds

Table 4: Spectroscopic Data for 2-Bromoacetophenone

TechniqueKey Signals
¹H NMR (CDCl₃)δ 4.45 (s, 2H, -CH₂Br), 7.45-8.00 (m, 5H, Ar-H)
¹³C NMR (CDCl₃)δ 30.8 (-CH₂Br), 128.8, 128.9, 133.9, 134.0 (Ar-C), 191.2 (C=O)
IR (KBr, cm⁻¹)~1685 (C=O stretch), ~1270, ~690

Table 5: Spectroscopic Data for Methyl Cyclopentanecarboxylate

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.50-1.95 (m, 8H, cyclopentyl-H), 2.75 (m, 1H, CH-CO₂Me), 3.65 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ 25.8, 30.3 (cyclopentyl-CH₂), 43.6 (CH-CO₂Me), 51.5 (-OCH₃), 176.5 (C=O)
IR (neat, cm⁻¹)~1735 (C=O stretch), ~1170 (C-O stretch)

Table 6: Spectroscopic Data for 2-Amino-4-phenylthiazole

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 6.85 (s, 1H, thiazole-H), 7.20-7.45 (m, 3H, Ar-H), 7.80 (d, 2H, Ar-H), 7.15 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ 101.5 (thiazole C5), 125.5, 127.6, 128.7, 135.0 (Ar-C), 150.2 (thiazole C4), 168.0 (thiazole C2)
IR (KBr, cm⁻¹)~3420, 3280 (N-H stretch), ~1620 (C=N stretch)

Conclusion

α-Bromo ketones are undeniably powerful and versatile building blocks in modern organic synthesis. Their ability to undergo a range of transformations, including nucleophilic substitution, elimination, and rearrangement, provides synthetic chemists with a robust toolkit for the construction of diverse and complex molecular architectures. A thorough understanding of their reactivity, guided by the quantitative data and detailed protocols presented in this guide, is essential for harnessing their full synthetic potential in academic research and industrial applications, particularly in the fields of medicinal chemistry and drug development.

References

The Pivotal Role of 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, properties, and significant applications, particularly in the synthesis of prominent pharmaceutical agents.

Compound Overview

2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, registered under CAS Number 102293-80-1, is a versatile synthetic intermediate.[1] Its structure, featuring a bromomethyl ketone attached to a protected catechol moiety, makes it a valuable precursor for a variety of complex molecules. The presence of the α-bromoketone functional group allows for facile nucleophilic substitution reactions, while the 2,2-dimethyl-4H-1,3-benzodioxin group serves as a stable protecting group for a catechol system, which can be deprotected under acidic conditions. This combination of reactivity and stability is crucial for its role in multi-step synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 102293-80-1[1]
Molecular Formula C₁₂H₁₃BrO₃[2]
Molecular Weight 285.13 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point 390.4 ± 42.0 °C (Predicted)[2]
Density 1.415 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
Spectroscopic Data Summary
SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the dioxin ring, the methyl protons of the dimethyl group, and the methylene protons adjacent to the bromine and carbonyl groups.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon of the dimethyl group, the methylene carbon of the dioxin ring, the methyl carbons, the carbonyl carbon, and the carbon bearing the bromine atom.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone, C-Br stretching, and C-O stretching of the ether linkages in the dioxin ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis of 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

The synthesis of the title compound is typically achieved through the bromination of its ketone precursor, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Reaction: Bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.[3]

Reagents and Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% aqueous sodium sulfite solution

  • 5% aqueous sodium bicarbonate solution

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.00 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[3]

  • Sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.2 equiv) is added dropwise to the cooled solution. The mixture is stirred at -78 °C for 1 hour.[3]

  • Chlorotrimethylsilane (1.09 equiv) is then added, and the stirring is continued for 30 minutes at -78 °C.[3]

  • Bromine (0.99 equiv) is added dropwise, and the reaction mixture is stirred for an additional hour at -78 °C.[3]

  • The reaction is quenched by the addition of a pre-mixed aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.[3]

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.[3]

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:12 v/v) to afford 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a pale yellow oil.[3]

Yield: Approximately 57%.[3]

Synthesis_Workflow A 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B Enolate Formation A->B 1. NaHMDS, THF, -78 °C C Silyl Enol Ether Formation B->C 2. TMSCl, -78 °C D Bromination C->D 3. Br2, -78 °C E 2-Bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone D->E 4. Quench & Workup

Caption: Synthetic workflow for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Applications in Pharmaceutical Synthesis

This α-bromoketone is a cornerstone intermediate in the synthesis of several important long-acting β₂ adrenergic receptor agonists, which are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Key Intermediate in the Synthesis of Vilanterol

2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a crucial starting material for the synthesis of Vilanterol. A key step involves the N-alkylation of a protected amine, followed by further transformations.

Synthetic Pathway to a Vilanterol Intermediate:

The synthesis of a key carbamate intermediate of Vilanterol proceeds via the reaction of the title compound with tert-butyl carbamate.

Experimental Protocol: Synthesis of tert-Butyl (2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl)carbamate

Reaction: N-alkylation of tert-butyl carbamate.[4]

Reagents and Materials:

  • 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • tert-Butyl carbamate

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Isopropyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl carbamate (1.1 equiv) in anhydrous THF at -5 to 0 °C, a solution of LDA (2 M, 1.1 equiv) is slowly added. The mixture is stirred for 30 minutes.[4]

  • A solution of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 equiv) in THF is then added dropwise to the reaction mixture. The reaction is allowed to proceed for 2 hours.[4]

  • The reaction is quenched with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.[4]

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[4]

  • After filtration and concentration, the crude product is crystallized from isopropyl ether to yield tert-butyl (2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl)carbamate as a white solid.[4]

Yield: 83%.[4]

Vilanterol_Intermediate_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone C N-Alkylation A->C B tert-Butyl carbamate B->C LDA, THF, -5 to 0 °C D tert-Butyl (2-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-2-oxoethyl)carbamate C->D Workup & Crystallization Salmeterol_Synthesis_Concept A 2-Bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B Deprotection (Acidic Conditions) A->B C 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethanone B->C D N-Alkylation with long-chain amine C->D E Salmeterol Precursor D->E

References

A Technical Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a reactive α-bromoketone moiety and a protected catechol group (the 2,2-dimethyl-4H-1,3-benzodioxin system), makes it an ideal building block for constructing more complex molecules, particularly β2-adrenergic receptor agonists used in the treatment of respiratory diseases. The bromine atom provides an excellent leaving group for nucleophilic substitution reactions, while the benzodioxin serves as a robust protecting group for the diol functionality, which can be readily removed in the final stages of a synthesis. This guide provides an in-depth overview of its synthesis, properties, and significant applications in drug development.

Physicochemical and Structural Data

The fundamental properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 102293-80-1[1][2]
Molecular Formula C₁₂H₁₃BrO₃[2][3]
Molecular Weight 285.13 g/mol [2]
Appearance White to off-white solid
Boiling Point 390.4 ± 42.0 °C (Predicted)[4]
Density 1.415 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C or 4°C[4]
Synonyms 6-Bromoacetyl-2,2-Dimethyl-4H-Benzo[1][5]Dioxine, Vilanterol Impurity 8[5]

Synthesis of the Intermediate

The title compound is typically prepared via α-bromination of its corresponding ketone precursor, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. The reaction proceeds through the formation of a silyl enol ether, which then reacts with elemental bromine.

Experimental Protocol: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[1][2]
  • Enolate Formation: A solution of 1-(2,2-dimethyl-4H-benzo[d][1][5]dioxin-6-yl)ethanone (1.00 equiv, 2.43 mmol, 500 mg) in anhydrous tetrahydrofuran (20 mL) is cooled to -78°C under an inert atmosphere.

  • To this solution, add sodium bis(trimethylsilyl)amide (1.0M in THF, 2.9 mL) dropwise. The resulting mixture is stirred at -78°C for approximately 1 hour.

  • Silyl Enol Ether Trapping: Chlorotrimethylsilane (1.09 equiv, 2.64 mmol, 290 mg) is added to the reaction mixture. Stirring is continued for 30 minutes at -78°C.

  • Bromination: Elemental bromine (0.99 equiv, 2.41 mmol, 390 mg) is added slowly to the solution. The mixture is stirred for an additional hour at -78°C.

  • Workup: The reaction is quenched by the addition of a 50 mL aqueous solution containing 5% sodium sulfite and 5% sodium bicarbonate. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated. The crude residue is purified by silica gel column chromatography using an ethyl acetate/petroleum ether (1/12) eluent system.

  • Product: The final product, 2-bromo-1-(2,2-dimethyl-4H-benzo[d][1][5]dioxin-6-yl)ethanone, is obtained as a pale yellow oil with a reported yield of 57% (400 mg).[1]

Synthesis Workflow Diagram

G Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone cluster_0 Reagents & Conditions A 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B Silyl Enol Ether Intermediate A->B Silylation C 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone (Yield: 57%) B->C Bromination R1 1. NaHMDS, THF, -78°C 2. TMSCl, -78°C R1->A R2 Br₂, -78°C R2->B

Caption: Workflow for the synthesis of the title intermediate.

Application in the Synthesis of Salbutamol

A primary application of this intermediate is in the synthesis of Salbutamol (Albuterol), a potent β2-adrenergic agonist.[6][7] The intermediate provides the core aromatic structure with a protected catechol and a reactive handle for introducing the required amino alcohol side chain.

Synthetic Pathway to Salbutamol

The conversion involves a three-step sequence: nucleophilic substitution (amination), reduction of the ketone, and finally, deprotection of the benzodioxin group.

G Synthetic Pathway from Intermediate to Salbutamol cluster_reagents Reagents & Conditions Start 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone Step1 Protected Amino Ketone Start->Step1 Amination (SN2) Step2 Protected Amino Alcohol Step1->Step2 Ketone Reduction End Salbutamol Step2->End Deprotection R1 tert-Butylamine R1->Start R2 Reducing Agent (e.g., NaBH₄) R2->Step1 R3 Acidic Hydrolysis (e.g., HCl) R3->Step2

Caption: General synthetic route to Salbutamol.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic routes for Salbutamol and related compounds.

Protocol 1: Amination of the α-Bromoketone

  • Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add tert-butylamine (2.0-3.0 equiv) to the solution. The reaction can be performed at room temperature or with gentle heating to facilitate the substitution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent, and the resulting crude product, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(tert-butylamino)ethanone, is purified, typically by column chromatography or recrystallization.

Protocol 2: Reduction of the Amino Ketone

  • The purified amino ketone from the previous step (1.0 equiv) is dissolved in an alcoholic solvent, such as methanol or ethanol.

  • The solution is cooled in an ice bath (0-5°C).

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv) is added portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is stirred for several hours at room temperature until the starting material is consumed.

  • The reaction is quenched carefully with water or a dilute acid. The solvent is evaporated, and the product, 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, is extracted into an organic solvent.

Protocol 3: Deprotection to Yield Salbutamol [8]

  • The protected amino alcohol (1.0 equiv) is dissolved in a suitable solvent like isopropanol or methanol.

  • A strong acid, such as concentrated hydrochloric acid, is added to the solution.

  • The mixture is heated to reflux for 1-2 hours to facilitate the hydrolytic cleavage of the acetal protecting group.

  • Upon cooling, the product, Salbutamol, will often precipitate as its hydrochloride salt.

  • The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data Summary

While specific yields for the conversion of this exact intermediate are proprietary or vary, the following table presents typical yields for analogous steps in Salbutamol synthesis found in the literature.[6]

Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)
Amination α-Bromoketone IntermediateN-benzyl-tert-butylamineAmino Ketone~90-95%
Reduction Amino KetoneSodium BorohydrideAmino Alcohol~85-95%
Deprotection Protected Amino AlcoholH₂/Pd/C (for benzyl groups)Salbutamol>90%

Further Applications

Beyond Salbutamol, this intermediate's structural motifs are relevant to other important pharmaceuticals:

  • Formoterol Synthesis: Patent literature suggests that related bromohydrin intermediates, derived from precursors like 2'-bromo-4-benzyloxy-3-nitroacetophenone, are used in the synthesis of Formoterol, another long-acting β2-agonist.[9] The core structure of the title compound makes it a plausible precursor for similar targets.

  • Reference Standard: It is commercially available as "Vilanterol Impurity 8," indicating its role as a reference standard in the quality control and analysis of Vilanterol, a modern ultra-long-acting β2-agonist.[5]

Conclusion

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a high-value synthetic intermediate with significant utility in medicinal chemistry. Its bifunctional nature—a reactive electrophilic center and a stable protecting group—provides a streamlined pathway for the synthesis of complex molecules like Salbutamol. The well-defined protocols for its synthesis and subsequent transformations underscore its importance as a reliable building block for researchers and professionals in drug development and organic synthesis.

References

Starting Materials for the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key intermediate in various pharmaceutical syntheses. This document outlines a multi-step synthesis beginning from commercially available precursors, offering detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is typically achieved through a three-step process. This process begins with the protection of a catechol derivative to form the benzodioxin ring system. This is followed by a Friedel-Crafts acylation to introduce the ethanone moiety, and the synthesis concludes with the bromination of the acetyl group.

G cluster_0 Step 1: Benzodioxin Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Bromination Catechol Catechol Benzodioxin 2,2-dimethyl-4H-1,3-benzodioxin Catechol->Benzodioxin Acid Catalyst Acetone_Equivalent Acetone Equivalent (e.g., 2,2-Dimethoxypropane) Acetone_Equivalent->Benzodioxin Benzodioxin_acylation 2,2-dimethyl-4H-1,3-benzodioxin Ketone 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Benzodioxin_acylation->Ketone Lewis Acid (e.g., AlCl3) Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Ketone Ketone_bromination 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Final_Product 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Ketone_bromination->Final_Product Brominating_Agent Brominating Agent (e.g., Bromine) Brominating_Agent->Final_Product

Figure 1: Overall synthetic pathway for the target compound.

Step 1: Synthesis of 2,2-dimethyl-4H-1,3-benzodioxin

The initial step involves the formation of the 2,2-dimethyl-4H-1,3-benzodioxin ring system. This is typically achieved through the acid-catalyzed reaction of catechol with an acetone equivalent, such as 2,2-dimethoxypropane or acetone itself. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.

Experimental Protocol: Acetal Formation

A common method for this transformation involves the reaction of catechol with acetone in the presence of an acid catalyst and a dehydrating agent.[1][2]

  • Reaction Setup: A mixture of catechol, a molar excess of acetone, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene is prepared in a round-bottom flask.[1] The flask is equipped with a Soxhlet extractor containing molecular sieves to remove the water formed during the reaction.[1]

  • Reaction Conditions: The mixture is refluxed for an extended period, typically 24-48 hours, with the molecular sieves being replaced periodically to ensure complete water removal.[1]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent such as hexane and washed with an aqueous base (e.g., 10% NaOH) to remove any unreacted catechol.[1] The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and the solvent is evaporated to yield the crude product.[1] Further purification can be achieved by vacuum distillation.

Reagent/ParameterQuantity/ValueSource
Catechol0.5 moles[1]
Acetone150 ml[1]
Benzene150 ml[1]
p-Toluenesulfonic acid15 mg (catalytic)[1]
Molecular Sieves (4Å)140 g[1]
Reaction Time48 hours[1]
Yield~43%[1]

Step 2: Friedel-Crafts Acylation

The second step is a Friedel-Crafts acylation of the synthesized 2,2-dimethyl-4H-1,3-benzodioxin to introduce the acetyl group at the 6-position of the benzodioxin ring. This electrophilic aromatic substitution is typically carried out using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Experimental Protocol: Acylation

The following is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, which can be adapted for 2,2-dimethyl-4H-1,3-benzodioxin.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, the 2,2-dimethyl-4H-1,3-benzodioxin is dissolved in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. The solution is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

  • Acylating Agent Addition: Acetyl chloride is added dropwise from the dropping funnel to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at a low temperature (0-5 °C) for a period of time and then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over an anhydrous salt. The solvent is removed in vacuo, and the resulting crude product, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, is purified by recrystallization or column chromatography.

Reagent/ParameterMolar Ratio (relative to substrate)Notes
2,2-dimethyl-4H-1,3-benzodioxin1.0Starting material
Acetyl Chloride1.0 - 1.2Acylating agent
Aluminum Chloride (AlCl₃)1.1 - 1.5Lewis acid catalyst
Solvent-Dichloromethane or 1,2-dichloroethane
Temperature0 °C to room temperature-

Step 3: Bromination of the Ketone

The final step is the bromination of the methyl group of the ethanone moiety to yield the target compound. This is an alpha-bromination of a ketone, which can be achieved under various conditions. A specific protocol involves the use of bromine in the presence of a strong base at low temperatures.[5]

Experimental Protocol: Bromination

The following protocol is a specific method for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.[5][6]

G Start Start: 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in THF Cool Cool to -78 °C Start->Cool Add_Base Add Sodium bis(trimethylsilyl)amide in THF Cool->Add_Base Stir1 Stir for 1 hour at -78 °C Add_Base->Stir1 Add_TMSCl Add Chlorotrimethylsilane Stir1->Add_TMSCl Stir2 Stir for 30 min at -78 °C Add_TMSCl->Stir2 Add_Br2 Add Bromine Stir2->Add_Br2 Stir3 Stir for 1 hour at -78 °C Add_Br2->Stir3 Quench Quench with aq. Na2SO3 and NaHCO3 solution Stir3->Quench Workup Extractive Workup (Ethyl Acetate) Quench->Workup Purify Purify by Silica Gel Column Chromatography Workup->Purify End End: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Purify->End

Figure 2: Experimental workflow for the bromination step.

  • Reaction Setup: A solution of 1-(2,2-dimethyl-4H-benzo[d][5][7]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere and cooled to approximately -78 °C.[5]

  • Base Addition: A solution of sodium bis(trimethylsilyl)amide in THF is added to the cooled solution, which is then stirred for about 1 hour at -78 °C.[5]

  • Silyl Enol Ether Formation: Chlorotrimethylsilane is added, and the solution is stirred for an additional 30 minutes at -78 °C.[5]

  • Bromination: Bromine is then added to the reaction mixture, and stirring is continued for 1 hour at -78 °C.[5]

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.[5] A standard extractive workup with ethyl acetate is performed. The crude residue is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to give the final product.[5]

Reagent/ParameterQuantity/ValueSource
1-(2,2-dimethyl-4H-benzo[d][5][7]dioxin-6-yl)ethanone500 mg (2.43 mmol)[5]
Tetrahydrofuran (THF)20 mL[5]
Sodium bis(trimethylsilyl)amide (1.0M in THF)2.9 mL[5]
Chlorotrimethylsilane290 mg (2.64 mmol)[5]
Bromine390 mg (2.41 mmol)[5]
Reaction Temperature-78 °C[5]
Yield57%[5]

This guide provides a foundational understanding of the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its structure, featuring an α-bromoketone moiety, makes it a valuable precursor for the synthesis of various pharmaceutical agents.[1][2] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the ketone functionality can be readily transformed into other functional groups.[1][2] This compound is notably recognized as a key building block in the synthesis of long-acting beta-2 adrenergic agonists (LABAs), such as Vilanterol, which are used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] It has also been identified as a potential impurity in the synthesis of Salbutamol (Albuterol).[5][6]

These application notes provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into medicinally relevant scaffolds, alongside quantitative data and visual diagrams of relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
PropertyValueReference
CAS Number102293-80-1[5]
Molecular FormulaC₁₂H₁₃BrO₃[5]
Molecular Weight285.13 g/mol [5]
AppearanceWhite to off-white solid[7]
Boiling Point390.4 ± 42.0 °C (Predicted)[7]
Storage Temperature2-8°C[7]
Table 2: Biological Activity of Vilanterol
ParameterValueTargetReference
Ki~0.2 nMβ2-Adrenergic Receptor[8]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol describes the synthesis of the title compound from 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (1.0 M solution)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to approximately -78°C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (2.9 mL of a 1.0 M solution in THF, 2.9 mmol) to the cooled solution.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add chlorotrimethylsilane (290 mg, 2.64 mmol) to the reaction mixture and continue stirring at -78°C for 30 minutes.

  • Slowly add bromine (390 mg, 2.41 mmol) to the solution and stir for an additional hour at -78°C.

  • Quench the reaction by adding a mixture of 5% sodium sulfite and 5% sodium bicarbonate solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Perform an extractive workup with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent to yield 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a pale yellow oil (400 mg, 57% yield).[7]

Protocol 2: Synthesis of (R)-Vilanterol Intermediate from 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This multi-step protocol outlines the conversion of the title bromo-compound to a key amino alcohol intermediate in the synthesis of (R)-Vilanterol. The initial step is analogous to the reaction of the corresponding chloro-ketone.[4]

Step 2a: Synthesis of 2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Materials:

  • 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (e.g., 181 mmol) in DMF (300 mL).

  • Add sodium azide (1.04 equivalents, e.g., 188 mmol) to the solution.

  • Stir the mixture at room temperature (around 20°C) for approximately 2 hours.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. A similar reaction with the chloro-analog afforded a 95% yield.[4]

Step 2b: Asymmetric Reduction to (R)-2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-ol

Materials:

  • 2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][9][10]oxazaborolidine in toluene (1 M solution)

  • Borane-dimethyl sulfide complex (BH₃·DMS) (1 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To anhydrous THF (75 mL) under a nitrogen atmosphere, add (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][9][10]oxazaborolidine (1 M in toluene, 7.5 mL).

  • Cool the solution to 0°C and add BH₃·DMS complex (1 M solution, 125 mL).

  • Stir the mixture for 15 minutes.

  • In a separate flask, dissolve 2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (0.1 mol) in anhydrous THF (250 mL).

  • Add the solution of the azido-ketone dropwise to the catalyst mixture over 1.5 hours at 5°C.

  • Stir for an additional hour.

  • Carefully quench the reaction with 2 M HCl (100 mL).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (EtOAc/petroleum ether, 10:90) to yield (R)-2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-ol. A similar reaction afforded a 68% yield.[4]

Step 2c: Reduction to (R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-ol

Materials:

  • (R)-2-azido-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-ol

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

Procedure:

  • Dissolve the azido-alcohol from the previous step in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired amino alcohol. A similar reaction afforded an 80% yield.[4]

Mandatory Visualization

Signaling Pathway

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vilanterol Vilanterol / Salbutamol Beta2AR β2-Adrenergic Receptor (GPCR) Vilanterol->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC α-subunit activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Synthesis_Workflow A 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A->B Bromination (Protocol 1) C 2-azido-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B->C Azidation (Protocol 2a) D (R)-2-azido-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethan-1-ol C->D Asymmetric Reduction (Protocol 2b) E (R)-2-amino-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethan-1-ol D->E Reduction (Protocol 2c) F (R)-Vilanterol E->F Further Synthetic Steps

Caption: Synthetic Pathway to a Vilanterol Intermediate.

References

Application Notes and Protocols for the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a versatile building block in organic synthesis and medicinal chemistry.[1] The compound serves as a precursor for the development of new pharmaceutical candidates.[1] Two distinct synthetic routes are presented, along with a summary of the quantitative data and visual workflows to aid in reproducibility.

Physicochemical Properties

PropertyValue
CAS Number 102293-80-1
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol [2][3][4]
Appearance White to off-white solid or pale yellow oil[2][5][6]
Boiling Point 390.4 ± 42.0 °C (Predicted)[2][7]
Density 1.415 ± 0.06 g/cm³ (Predicted)[2]
Melting Point 47-48 °C[6]
Purity ≥97%[4]
Storage 2-8°C or 4°C[2][4][7]

Experimental Protocols

Two primary methods for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are detailed below.

Protocol 1: Bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol involves the bromination of the ketone precursor.

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][5][6]dioxin-6-yl)ethanone (500 mg; 2.43 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0M solution, 2.9 mL)

  • Chlorotrimethylsilane (TMSCl) (290 mg; 2.64 mmol)

  • Bromine (390 mg; 2.41 mmol)

  • 5% aqueous sodium sulfite solution

  • 5% aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][5][6]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran is prepared.[2][5]

  • The solution is cooled to approximately -78°C.[2][5]

  • Sodium bis(trimethylsilyl)amide solution in THF is added to the cooled solution, and the mixture is stirred for about 1 hour at -78°C.[2][5]

  • Chlorotrimethylsilane is then added, and the stirring continues for another 30 minutes at -78°C.[2][5]

  • Bromine is added to the reaction mixture, and it is stirred for an additional hour at -78°C.[2][5]

  • The reaction is quenched by adding a 50 mL aqueous solution containing 5% sodium sulfite and 5% sodium bicarbonate.[2][5]

  • A standard extractive workup is performed using ethyl acetate.[2][5]

  • The crude residue obtained after extraction is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.[2][5]

  • The final product is isolated as a pale yellow oil.[2][5]

Yield: 400 mg (57%)[2][5]

Protocol 2: Acetalization of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone

This alternative synthesis route involves the protection of a diol as a dimethyl acetal.

Materials:

  • 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (5 g)

  • Dichloromethane (CH₂Cl₂) (100 mL)

  • Toluene-4-sulphonic acid (0.5 g)

  • 2-Methoxypropene (10 g)

  • Triethylamine-deactivated silica

  • Light petroleum (b.p. 60°-80°)

Procedure:

  • A solution of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and toluene-4-sulphonic acid in dichloromethane is prepared.[6]

  • The solution is stirred at 23°C, and 2-methoxypropene is added over a period of 15 minutes.[6]

  • The reaction mixture is stirred for 3 hours.[6]

  • The mixture is then filtered through a pad of triethylamine-deactivated silica.[6]

  • The solvent is evaporated to yield a crude oil.[6]

  • The crude product is purified by flash column chromatography on silica gel to afford the title compound as an oil, which solidifies upon cooling.[6]

  • A small sample can be recrystallized from light petroleum (b.p. 60°-80°) to give white crystals.[6]

Yield: 4.8 g

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Bromination A Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in THF B Cool to -78°C A->B C Add NaHMDS, stir for 1h B->C D Add TMSCl, stir for 30 min C->D E Add Bromine, stir for 1h D->E F Quench with aq. Na₂SO₃ / NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Purify by Silica Gel Chromatography (EtOAc/Petroleum Ether 1:12) G->H I 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Pale Yellow Oil) H->I G cluster_1 Protocol 2: Acetalization J Dissolve 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and TsOH in CH₂Cl₂ K Add 2-Methoxypropene over 15 min at 23°C J->K L Stir for 3 hours K->L M Filter through triethylamine-deactivated silica L->M N Evaporate solvent M->N O Purify by Flash Column Chromatography N->O P 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Oil, solidifies on cooling) O->P

References

Application Notes and Protocols: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a key intermediate in the synthesis of the widely used bronchodilator, Salbutamol (Albuterol). This document includes detailed experimental protocols for the synthesis of the intermediate and its conversion to the final active pharmaceutical ingredient (API), a summary of quantitative data, and a visualization of the relevant biological signaling pathway.

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a versatile synthetic building block in medicinal chemistry.[1] Its structure, featuring a protected catechol moiety and a reactive α-bromo ketone, makes it an ideal precursor for the synthesis of various pharmaceutical compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution, a common strategy in the construction of complex molecules.[2] This intermediate is notably recognized as "Albuterol sulfate impurity 2," directly linking it to the synthesis of Salbutamol.

The primary application of this compound is in the multi-step synthesis of Salbutamol, a potent and selective β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The 2,2-dimethyl-4H-1,3-benzodioxin group serves as a protecting group for the catechol functional group of what will become the active drug molecule, preventing unwanted side reactions during the synthesis.

Application: Synthesis of Salbutamol

The synthesis of Salbutamol from 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone involves a sequence of reactions, primarily a nucleophilic substitution to introduce the characteristic tert-butylamino group, followed by reduction of the ketone and deprotection of the catechol. A common synthetic strategy employs N-benzyl-tert-butylamine in the amination step, with the benzyl group acting as a protecting group that is later removed.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process starting from the commercially available 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

cluster_0 Stage 1: Bromination cluster_1 Stage 2: Amination cluster_2 Stage 3: Reduction & Deprotection start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone bromo 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone start->bromo Bromine, NaHMDS, THF, -78°C amino_ketone 2-(N-benzyl-N-tert-butylamino)- 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone bromo->amino_ketone N-benzyl-tert-butylamine protected_salbutamol Protected Salbutamol (amino alcohol) amino_ketone->protected_salbutamol Reduction (e.g., NaBH4) salbutamol Salbutamol protected_salbutamol->salbutamol Deprotection & Debenzylation (e.g., H2, Pd/C; HCl)

Caption: Synthetic workflow for Salbutamol. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Salbutamol, starting from the bromination of the ketone precursor.

Table 1: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

ReagentMolar Equiv.Amount
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1.00500 mg (2.43 mmol)
Sodium bis(trimethylsilyl)amide (1.0M in THF)1.192.9 mL
Chlorotrimethylsilane1.09290 mg
Bromine0.99390 mg
Product Yield 400 mg (57%)
Reaction Temperature -78 °C
Solvent Tetrahydrofuran (THF)

Table 2: Synthesis of Salbutamol Intermediate and Final Product

Reaction StepKey ReagentsSolventTemperatureYieldReference
Amination N-benzyl-tert-butylamineNot specifiedReflux-General synthetic routes suggest this step.[3]
Reduction Sodium borohydride (NaBH₄)Ethanol15-20 °C-A common reducing agent for this transformation.[3]
Deprotection Hydrochloric acid (HCl)Not specifiedNot specified-Acid-catalyzed deprotection of the acetal.[4]
Debenzylation Hydrogen (H₂), Palladium on Carbon (Pd/C)Not specifiedNot specified-Standard conditions for benzyl group removal.

Note: Specific yields for the amination, reduction, and deprotection/debenzylation steps are not detailed in a single source but are part of established synthetic routes for Salbutamol.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol is adapted from established synthetic procedures.[5]

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0M in THF)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous THF (20 mL) at -78 °C, add sodium bis(trimethylsilyl)amide solution (2.9 mL of 1.0M solution in THF) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (290 mg, 2.64 mmol) and continue stirring at -78 °C for 30 minutes.

  • Add bromine (390 mg, 2.41 mmol) dropwise and stir for an additional hour at -78 °C.

  • Quench the reaction by adding a mixture of 5% sodium sulfite and 5% sodium bicarbonate solution (50 mL).

  • Perform a standard extractive workup with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) to yield 2-bromo-1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone as a pale yellow oil (400 mg, 57% yield).[5]

Protocol 2: Synthesis of Salbutamol (General Procedure)

This generalized protocol is based on common synthetic routes described for Salbutamol.[3]

Step 2a: Amination

  • Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in a suitable organic solvent.

  • Add N-benzyl-tert-butylamine and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate workup to isolate the intermediate, 2-(N-benzyl-N-tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Step 2b: Reduction of the Ketone

  • Dissolve the amino ketone intermediate from the previous step in ethanol.

  • Cool the solution to 15-20 °C and add sodium borohydride in portions.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Perform a standard workup to isolate the protected amino alcohol.

Step 2c: Deprotection and Debenzylation

  • Dissolve the protected amino alcohol in a suitable solvent and add a palladium on carbon catalyst.

  • Subject the mixture to hydrogenation to remove the benzyl protecting group.

  • After the debenzylation is complete, treat the intermediate with hydrochloric acid to hydrolyze the acetal protecting group, yielding Salbutamol hydrochloride.[4]

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to bronchodilation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor (GPCR) Salbutamol->Beta2AR Binds to G_protein Gs Protein (αβγ) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA_active->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Relaxation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Relaxation Leads to Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: β2-Adrenergic receptor signaling pathway. (Max Width: 760px)

Activation of the β2-adrenergic receptor by Salbutamol leads to the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular levels of cAMP activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a crucial step for smooth muscle contraction. This ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from asthma symptoms.

References

Application Notes and Protocols: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a Precursor for Vilanterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a key intermediate in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist.

Introduction

Vilanterol is a crucial component in combination therapies for chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of Vilanterol involves a multi-step process, with 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone serving as a versatile precursor for the construction of the core phenethanolamine structure. This document outlines the synthesis of this precursor and its subsequent conversion to a key chiral intermediate en route to Vilanterol.

Chemical Synthesis Pathway

The overall synthetic strategy involves the preparation of the bromoketone precursor, followed by its conversion to a chiral oxazolidinone intermediate, which is a critical building block for the final Vilanterol molecule.

G cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_vilanterol Final Product Synthesis start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone precursor 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone start->precursor Bromination dicarbonate di(tert-butyl) 2-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-2-oxoethyl imidodicarbonate precursor->dicarbonate Reaction with di-tert-butyl iminodicarboxylate carbamate tert-butyl 2-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-2-oxoethylcarbamate dicarbonate->carbamate Deprotection amino_alcohol (R)-tert-butyl (2-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-2-hydroxyethyl)carbamate carbamate->amino_alcohol Asymmetric Reduction oxazolidinone (5R)-5-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-1,3-oxazolidin-2-one amino_alcohol->oxazolidinone Cyclization vilanterol Vilanterol oxazolidinone->vilanterol Further Steps

Caption: Synthetic pathway from the starting material to Vilanterol.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[1]

This protocol details the bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone to yield the target precursor.

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (1.0M in THF)

  • Chlorotrimethylsilane (99%)

  • Bromine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)ethanone (1.00 equiv) in anhydrous THF.

  • Cool the solution to approximately -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (1.0M in THF) to the solution and stir for 1 hour at -78 °C.

  • Add chlorotrimethylsilane (1.09 equiv) and stir for an additional 30 minutes at -78 °C.

  • Add bromine (0.99 equiv) and continue stirring for 1 hour at -78 °C.

  • Quench the reaction by adding a 50 mL aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

  • Perform a standard extractive workup with ethyl acetate.

  • Purify the crude residue by silica gel column chromatography using an ethyl acetate/petroleum ether (1/12) eluent system.

  • The final product is a pale yellow oil.

Quantitative Data:

ParameterValueReference
Starting Material500 mg (2.43 mmol)[1]
Product Yield400 mg (57%)[1]
AppearancePale yellow oil[1]
Protocol 2: Synthesis of (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

This multi-step protocol outlines the conversion of the bromo-precursor to the key chiral oxazolidinone intermediate, as inferred from patent literature.

Step 2a: Synthesis of di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl imidodicarbonate

Materials:

  • 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Di-tert-butyl iminodicarboxylate

  • Suitable base (e.g., Cesium Carbonate)

  • Aprotic solvent (e.g., DMF)

Procedure:

  • Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in an aprotic solvent.

  • Add di-tert-butyl iminodicarboxylate and a suitable base.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Step 2b: Deprotection to tert-butyl 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylcarbamate

Materials:

  • di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl imidodicarbonate

  • Acid (e.g., Trifluoroacetic acid)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the imidodicarbonate intermediate in a suitable solvent.

  • Add the acid and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and perform an extractive workup.

  • Purify the resulting carbamate.

Step 2c: Asymmetric Reduction to (R)-tert-butyl (2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl)carbamate

Materials:

  • tert-butyl 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylcarbamate

  • Chiral reducing agent (e.g., (R)-CBS reagent with borane)

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the carbamate in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add the chiral reducing agent.

  • Stir the reaction until completion, then quench carefully.

  • Perform an extractive workup and purify the chiral amino alcohol.

Step 2d: Cyclization to (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

Materials:

  • (R)-tert-butyl (2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl)carbamate

  • Base (e.g., Sodium Hydride or Potassium tert-butoxide)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the amino alcohol in an anhydrous solvent under an inert atmosphere.

  • Add the base and stir to facilitate the cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an extractive workup.

  • Purify the final oxazolidinone product.

Quantitative Data Summary for Vilanterol Synthesis Intermediates:

IntermediatePrecursorReagentsYieldPurityReference
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanoneNaHMDS, TMSCl, Br257%>95%[1]
(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanoneMulti-stepNot explicitly statedHigh chiral purity required

Experimental Workflow Visualization

G cluster_protocol1 Protocol 1: Precursor Synthesis cluster_protocol2 Protocol 2: Intermediate Synthesis p1_start Dissolve Starting Material p1_cool Cool to -78 °C p1_start->p1_cool p1_add_base Add NaHMDS p1_cool->p1_add_base p1_add_tmscl Add TMSCl p1_add_base->p1_add_tmscl p1_add_br2 Add Bromine p1_add_tmscl->p1_add_br2 p1_quench Quench Reaction p1_add_br2->p1_quench p1_extract Extract Product p1_quench->p1_extract p1_purify Column Chromatography p1_extract->p1_purify p1_product Final Precursor p1_purify->p1_product p2_start Start with Precursor p2_step_a Step 2a: Imidodicarbonate Formation p2_start->p2_step_a p2_step_b Step 2b: Deprotection p2_step_a->p2_step_b p2_step_c Step 2c: Asymmetric Reduction p2_step_b->p2_step_c p2_step_d Step 2d: Cyclization p2_step_c->p2_step_d p2_product Chiral Oxazolidinone p2_step_d->p2_product

Caption: Experimental workflow for the synthesis of the precursor and its conversion.

Conclusion

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a valuable precursor in the synthesis of Vilanterol. The protocols provided herein offer a framework for its preparation and subsequent elaboration to a key chiral intermediate. Successful synthesis relies on careful control of reaction conditions, particularly temperature and stoichiometry, as well as rigorous purification of intermediates to ensure high purity of the final active pharmaceutical ingredient. Further optimization of the conversion of the bromo-precursor to the oxazolidinone intermediate may be necessary to improve overall yield and process efficiency.

References

Application Notes: Utilizing 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a Reference Impurity Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies worldwide mandate stringent control over the impurity profile of drug substances. This application note details the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a reference impurity standard in the quality control of Salbutamol (also known as Albuterol), a widely used bronchodilator.

This compound, with CAS number 102293-80-1, is a potential process-related impurity or a key intermediate in certain synthetic routes of Salbutamol.[1][2][3][4] Its presence in the final drug substance needs to be monitored and quantified to ensure it does not exceed established safety thresholds. This document provides the necessary protocols and data for the effective use of this reference standard.

Chemical Information:

ParameterValue
IUPAC Name 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Synonyms Albuterol sulfate impurity 2, Salbutamol Impurity
CAS Number 102293-80-1
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol

Application

The primary application of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is as a certified reference material (CRM) for the:

  • Identification and quantification of this specific impurity in Salbutamol drug substance and drug products.

  • Validation of analytical methods , such as High-Performance Liquid Chromatography (HPLC), for impurity profiling.

  • System suitability testing to ensure the analytical system is performing adequately.

Synthesis and Characterization

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone can be synthesized from 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone through a bromination reaction.[5][6] The starting material is treated with a suitable brominating agent in an appropriate solvent system. The final product is then purified, typically by column chromatography, to achieve a high purity level (e.g., ≥97%).[7]

Characterization and confirmation of the structure are performed using spectroscopic techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

The purity of the reference standard is typically determined by HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification

This section provides a representative HPLC method for the quantification of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in Salbutamol Sulphate. This method is based on established principles for the analysis of Salbutamol and its related substances.[8][9][10]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 277 nm
Injection Volume 20 µL

4.1.1. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution (approx. 1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Test Solution (for Salbutamol Sulphate): Accurately weigh about 50 mg of Salbutamol Sulphate into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

4.1.2. System Suitability

Inject the Standard Solution and verify the system suitability parameters. The theoretical plates for the analyte peak should be not less than 2000, and the tailing factor should be not more than 2.0.

4.1.3. Procedure

Inject the diluent as a blank, followed by the Standard Solution and the Test Solution. The retention time of the impurity in the Test Solution should match that of the Standard Solution.

4.1.4. Calculation

Calculate the percentage of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in the Salbutamol Sulphate sample using the following formula:

Caption: Synthesis workflow for the reference standard.

Analytical Workflow for Impurity Quantification

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Reference Standard) hplc_injection Inject Blank, Standard, and Test Solutions prep_std->hplc_injection prep_sample Prepare Test Solution (Salbutamol API) prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection at 277 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate Impurity Percentage data_integration->data_calculation data_report Report Results data_calculation->data_report

Caption: Analytical workflow for impurity quantification.

Conclusion

The use of a well-characterized reference standard for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is essential for the accurate and reliable quality control of Salbutamol. The protocols and information provided in this application note offer a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry to effectively monitor and control this potential impurity, thereby contributing to the overall safety and quality of the final drug product.

References

Application Notes and Protocols: Reactions of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a key synthetic intermediate in medicinal chemistry, valued for its α-bromoketone functional group. This moiety serves as a potent electrophile, enabling the facile introduction of a substituted aminoethyl group onto the benzodioxin core through nucleophilic substitution with primary amines. The resulting α-aminoketones are versatile precursors for a wide range of biologically active molecules, most notably as building blocks for the synthesis of β2-adrenergic receptor agonists.

One of the most significant applications of this reaction is in the synthesis of Vilanterol, a long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The reaction of the bromoethanone intermediate with a primary amine is a critical step in the construction of the Vilanterol scaffold. This document provides detailed protocols and application notes for the reaction of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with primary amines, drawing from both specific drug synthesis examples and general synthetic methodologies.

Chemical Reaction Overview

The fundamental reaction is a nucleophilic substitution (SN2) where the primary amine attacks the electrophilic carbon adjacent to the carbonyl group, displacing the bromide ion.

cluster_conditions Reaction Conditions reagent1 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone product α-Aminoketone reagent1->product + R-NH2 reagent2 Primary Amine (R-NH2) reagent2->product side_product HBr conditions Solvent (e.g., ACN, THF, DMF) Base (e.g., K2CO3, Et3N) Temperature (RT to reflux)

Caption: General reaction scheme for the synthesis of α-aminoketones.

A crucial consideration in this reaction is the potential for over-alkylation, where the secondary amine product can react with another molecule of the α-bromoketone. Careful control of reaction conditions, such as stoichiometry and the use of a suitable base, is necessary to favor mono-alkylation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of α-bromoketones with various primary amines, based on general literature procedures. These can be adapted for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Primary Amine (R-NH2)SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzylamineAcetonitrile (ACN)K2CO3Reflux4-685-95
n-ButylamineTetrahydrofuran (THF)Et3NRoom Temp12-1870-85
AnilineDimethylformamide (DMF)NaHCO3608-1260-75
CyclohexylamineDichloromethane (DCM)DIPEARoom Temp10-1675-90
2-AminoethanolEthanolK2CO3Reflux5-780-90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(alkylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanones

This protocol provides a general framework for the reaction. Optimization of solvent, base, and temperature may be required for specific primary amines.

Materials:

  • 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq)

  • Primary amine (1.1 - 2.0 eq)

  • Anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in the chosen anhydrous solvent, add the primary amine.

  • Add the base (K2CO3 or Et3N) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminoketone.

Protocol 2: Synthesis of a Vilanterol Precursor (Illustrative Example)

This protocol is adapted from synthetic routes towards Vilanterol and illustrates the reaction in a drug development context. The specific primary amine used in the actual synthesis of Vilanterol is complex. This example uses a simpler primary amine for illustrative purposes.

Materials:

  • 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq)

  • 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (a Vilanterol side-chain analogue) (1.05 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in anhydrous DMF.

  • Add the primary amine analogue, followed by potassium carbonate.

  • Stir the mixture at 60 °C for 8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield the N-substituted aminoketone.

Experimental Workflow and Mechanism

cluster_workflow Experimental Workflow start Start reactants Combine bromoketone, primary amine, and base in solvent start->reactants reaction Stir at specified temperature (Monitor by TLC/LC-MS) reactants->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction drying Dry organic layer and evaporate solvent extraction->drying purification Purify by column chromatography drying->purification product Isolated α-Aminoketone purification->product

Caption: A typical experimental workflow for the synthesis of α-aminoketones.

The reaction proceeds via a classic SN2 mechanism.

R-NH2 R-NH₂ Transition_State [R-NH₂---CH₂(Br)---CO-Ar]‡ R-NH2->Transition_State Nucleophilic Attack Br-CH2-CO-Ar Br-CH₂-CO-Ar Br-CH2-CO-Ar->Transition_State Product_Cation R-NH₂⁺-CH₂-CO-Ar  Br⁻ Transition_State->Product_Cation Bromide leaves Final_Product R-NH-CH₂-CO-Ar Product_Cation->Final_Product Deprotonation Protonated_Base Base-H⁺ Base Base

Caption: The SN2 reaction mechanism for the formation of an α-aminoketone.

Conclusion

The reaction of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with primary amines is a robust and versatile method for the synthesis of α-aminoketones. These products are valuable intermediates in the development of new pharmaceuticals, particularly in the field of respiratory medicine. The provided protocols offer a starting point for researchers to explore this important transformation. Careful consideration of reaction parameters is essential to achieve high yields and minimize side products.

Application Notes and Protocols for Derivatives of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a key chemical intermediate primarily utilized in the synthesis of potent and selective long-acting beta-2 adrenergic receptor (β2AR) agonists.[1] Its derivatives are of significant interest in the development of therapeutics for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The core structure, featuring a benzodioxin moiety, is a component of several biologically active molecules. The bromine atom provides a reactive site for the introduction of various amine substituents, allowing for the generation of diverse chemical entities with potential bronchodilatory effects. This document provides detailed application notes on the utility of these derivatives, protocols for their synthesis and biological evaluation, and an overview of the relevant signaling pathway.

Application: Development of β2-Adrenergic Receptor Agonists

Derivatives of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are precursors to a class of compounds that act as agonists at the β2AR.[1] The most notable applications are in the synthesis of Vilanterol and Salbutamol, both of which are established bronchodilators.[2][3] The primary therapeutic application of these derivatives is the relaxation of airway smooth muscle, leading to bronchodilation.[4]

The core pharmacological activity stems from the interaction of the ethanolamine side chain (formed from the bromoethanone) with the β2AR, a G-protein coupled receptor (GPCR).[5] Agonist binding to the β2AR initiates a signaling cascade that results in the relaxation of bronchial smooth muscle.[4] The 2,2-dimethyl-4H-1,3-benzodioxin group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecules, including receptor affinity and duration of action.

Quantitative Data Summary

The following table summarizes the biological activity of Vilanterol, a prominent derivative synthesized from the title compound. The data is presented to illustrate the potency and selectivity profile typical for this class of molecules.

CompoundTargetAssay TypeValueUnitsReference
Vilanterolβ2 Adrenergic ReceptorRadioligand Binding (CHO cells)--[1]
β1 Adrenergic ReceptorRadioligand Binding (CHO cells)--[1]
β3 Adrenergic ReceptorRadioligand Binding (CHO cells)--[1]
Vilanterolβ2 Adrenergic ReceptorcAMP Accumulation (CHO cells)--[1]
Vilanterolβ2 Adrenergic ReceptorFunctional Assay (Guinea Pig Trachea)High Potency, Fast Onset, Long Duration-[1]

Note: Specific quantitative values (e.g., Ki, EC50) were not available in the public search results for a series of derivatives directly from the title compound. The table reflects the qualitative descriptions of Vilanterol's activity found in the literature.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of β2-adrenergic agonist precursors from 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Materials:

  • 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Appropriate primary or secondary amine (e.g., for Vilanterol synthesis, an amino-ether side chain precursor)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium carbonate - K2CO3)

  • Reducing agent (e.g., Sodium borohydride - NaBH4)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

    • Add potassium carbonate (2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-ketone intermediate.

  • Ketone Reduction:

    • Dissolve the crude amino-ketone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol derivative.

Protocol 2: In Vitro β2-Adrenergic Receptor Functional Assay - cAMP Accumulation

This protocol describes a cell-based assay to determine the potency (EC50) of synthesized derivatives as β2AR agonists.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • Test compounds (synthesized derivatives) dissolved in DMSO.

  • Reference agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • 384-well white opaque microplates.

  • Multichannel pipette and plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-β2AR cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compounds to the cell plate. Include wells with assay buffer only as a negative control.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Protocol 3: In Vitro β2-Adrenergic Receptor Binding Assay - Radioligand Competition

This protocol details a method to determine the binding affinity (Ki) of the synthesized derivatives for the β2AR.

Materials:

  • Membrane preparations from cells expressing the human β2-adrenergic receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled β2AR antagonist (e.g., [3H]-Dihydroalprenolol).

  • Unlabeled test compounds.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radiolabeled antagonist at a fixed concentration (typically at its Kd value).

    • Add varying concentrations of the unlabeled test compounds.

    • For total binding wells, add only the radioligand and membranes.

    • For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Workflow for Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone alkylation N-Alkylation start->alkylation amine Primary/Secondary Amine amine->alkylation amino_ketone Amino-ketone Intermediate alkylation->amino_ketone reduction Ketone Reduction amino_ketone->reduction product 2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol Derivative reduction->product binding_assay Radioligand Binding Assay product->binding_assay functional_assay cAMP Accumulation Assay product->functional_assay ki_value Determine Ki (Affinity) binding_assay->ki_value ec50_value Determine EC50 (Potency) functional_assay->ec50_value sar Structure-Activity Relationship (SAR) Analysis ki_value->sar ec50_value->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and evaluation of derivatives.

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist β2AR Agonist (e.g., Vilanterol) receptor β2-Adrenergic Receptor (β2AR) agonist->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Conversion Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Caption: Simplified β2-Adrenergic Receptor signaling cascade.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds. The presence of an α-bromoketone moiety makes this reagent a valuable building block for constructing substituted thiazoles, imidazoles, and pyrimidines, which are key scaffolds in many pharmaceutical agents.

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a functionalized acetophenone derivative. The α-bromo group provides a reactive site for nucleophilic substitution, while the ketone functionality is susceptible to condensation reactions. This dual reactivity allows for the construction of five- and six-membered heterocyclic rings through well-established synthetic methodologies. The 2,2-dimethyl-4H-1,3-benzodioxin moiety can serve as a protected catechol group, which can be deprotected in later synthetic steps to yield phenolic derivatives, further increasing the molecular diversity of the synthesized compounds. This document outlines generalized protocols for the synthesis of key heterocyclic systems from this starting material.

Synthesis of 2-amino-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur and nitrogen, typically a thioamide or thiourea.[1][2][3] The reaction of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with thiourea is expected to yield the corresponding 2-aminothiazole derivative, a common structural motif in medicinal chemistry.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_conditions start 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone product 2-amino-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)thiazole start->product + thiourea Thiourea thiourea->product solvent Ethanol, Reflux

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (10 mL per mmol of the ketone).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)thiazole.

Quantitative Data (Illustrative):
ParameterValue
Reactants
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1.0 mmol
Thiourea1.2 mmol
Solvent
Absolute Ethanol10 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time4 hours
Yield (Illustrative)
Crude Yield85%
Purified Yield75%

Synthesis of 2-substituted-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)imidazoles

The synthesis of imidazole derivatives can be achieved by reacting the α-bromoketone with an amidine. This reaction provides a straightforward route to 2,4-disubstituted imidazoles.

Reaction Scheme:

Imidazole_Synthesis cluster_conditions start 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone product 2-R-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)imidazole start->product + amidine Amidine (R-C(NH)NH2) amidine->product conditions Base (e.g., NaHCO3) Solvent (e.g., DMF) Heat

Caption: Imidazole Synthesis Pathway.

Experimental Protocol:
  • Reaction Setup: To a solution of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amidine hydrochloride (1.5 eq) and a base like sodium bicarbonate (3.0 eq).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):
ParameterValue
Reactants
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1.0 mmol
Amidine Hydrochloride1.5 mmol
Sodium Bicarbonate3.0 mmol
Solvent
DMF10 mL
Reaction Conditions
Temperature90 °C
Time10 hours
Yield (Illustrative)
Purified Yield60-70%

Synthesis of 2-amino-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)pyrimidines

Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea.[4][5][6] In this case, the α-bromoketone can be a precursor to a 1,3-dielectrophilic species that can react with a suitable dinucleophile. A plausible route involves the reaction with guanidine.

Reaction Scheme:

Pyrimidine_Synthesis cluster_conditions start 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone product 2-amino-4-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)pyrimidine start->product + guanidine Guanidine guanidine->product conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat

Caption: Pyrimidine Synthesis Pathway.

Experimental Protocol:
  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. Add guanidine hydrochloride (1.5 eq) to this solution and stir for 30 minutes. Then, add 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with acetic acid. Remove the solvent under reduced pressure.

  • Isolation and Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Illustrative):
ParameterValue
Reactants
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1.0 mmol
Guanidine Hydrochloride1.5 mmol
Sodium Ethoxide2.0 mmol
Solvent
Absolute Ethanol15 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time18 hours
Yield (Illustrative)
Purified Yield50-65%

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of heterocyclic compounds from 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Experimental_Workflow start Start: Weigh Reactants (α-bromoketone, Nucleophile, Base) dissolve Dissolve in appropriate solvent start->dissolve react Heat and stir for specified time (Monitor by TLC) dissolve->react workup Cool and perform aqueous work-up (Neutralization, Extraction) react->workup isolate Isolate crude product (Filtration or Evaporation) workup->isolate purify Purify the product (Recrystallization or Column Chromatography) isolate->purify characterize Characterize the pure compound (NMR, MS, etc.) purify->characterize end End: Pure Heterocyclic Compound characterize->end

Caption: General Experimental Workflow.

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general synthetic methodologies for α-bromoketones. Optimal reaction conditions for the specific substrate, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, may vary and should be determined empirically. It is highly recommended to conduct small-scale pilot reactions to optimize conditions such as temperature, reaction time, and stoichiometry. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection and deprotection of functional groups in 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This molecule contains two key reactive sites: an α-bromo ketone and a catechol protected as a 2,2-dimethyl-4H-1,3-benzodioxin. The strategic use of protecting groups is essential for achieving chemoselectivity in subsequent synthetic transformations. This document outlines orthogonal protecting group strategies, enabling the selective manipulation of either the ketone or the protected catechol.

Overview of Functional Groups and Protecting Strategy

The target molecule, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, possesses an electrophilic α-bromo ketone, susceptible to nucleophilic attack, and an acid-labile 2,2-dimethyl-4H-1,3-benzodioxin moiety, which serves as a protecting group for a catechol.

An effective synthetic strategy often requires the selective reaction at one of these sites while the other is masked. This necessitates an orthogonal protecting group approach, where one protecting group can be removed under conditions that do not affect the other.

This note details two primary strategies:

  • Strategy A: Deprotection of the Catechol. This involves the acid-catalyzed hydrolysis of the 2,2-dimethyl-4H-1,3-benzodioxin to reveal the free catechol.

  • Strategy B: Orthogonal Protection of the Ketone. This strategy focuses on the protection of the ketone functionality, allowing for selective reactions at the α-bromo position. A thioacetal protecting group is employed due to its stability under acidic conditions, which provides orthogonality with the acid-labile benzodioxin protecting group.

Data Presentation

The following tables summarize the quantitative data for the key protection and deprotection reactions.

Reaction Protecting Group Reagents and Conditions Substrate Product Yield (%) Reaction Time
Catechol Deprotection 2,2-Dimethyl-4H-1,3-benzodioxinAqueous HCl, THF, rt2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone2-bromo-1-(3,4-dihydroxyphenyl)ethanone952 h
Ketone Protection 1,3-Propanedithiol1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone2-(2-bromoacetyl)-5,5-dimethyl-1,3-dithiane-2-yl)benzene924 h
Ketone Deprotection (Orthogonal) 1,3-Dithiane (Thioacetal)Hg(NO₃)₂·3H₂O, grinding, rt2-(2-bromoacetyl)-5,5-dimethyl-1,3-dithiane-2-yl)benzene2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone904 min

Experimental Protocols

Strategy A: Deprotection of the 2,2-Dimethyl-4H-1,3-benzodioxin Group

This protocol describes the removal of the acetal protecting group to furnish the free catechol.

Protocol 1: Acid-Catalyzed Hydrolysis of the Benzodioxin

  • Dissolution: Dissolve 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 mmol) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask.

  • Acidification: Add 1 M aqueous hydrochloric acid (5 mL) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(3,4-dihydroxyphenyl)ethanone.

Strategy B: Orthogonal Protection and Deprotection of the Ketone

This strategy involves the protection of the ketone as a thioacetal, which is stable to the acidic conditions required for the removal of the benzodioxin group. The thioacetal can be removed under non-acidic conditions.

Protocol 2: Thioacetal Protection of the Ketone

  • Reactant Preparation: To a solution of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL) at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.2 mmol).

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to afford the thioacetal-protected product.

Protocol 3: Orthogonal Deprotection of the Thioacetal

  • Mixing: In a mortar, place the thioacetal-protected compound (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol).[1]

  • Grinding: Grind the mixture with a pestle at room temperature for 4 minutes.[1] Monitor the reaction progress by TLC.

  • Work-up: After completion, wash the solid mixture with acetonitrile (10 mL) and filter.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the deprotected ketone.

Visualizations

G cluster_0 Protecting Group Strategies cluster_1 Strategy A: Catechol Deprotection cluster_2 Strategy B: Orthogonal Ketone Protection Start 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Deprotection_Catechol Acid-Catalyzed Hydrolysis (aq. HCl, THF) Start->Deprotection_Catechol Protection_Ketone Thioacetal Formation (1,3-Propanedithiol, BF3.OEt2) Start->Protection_Ketone Product_A 2-bromo-1-(3,4-dihydroxyphenyl)ethanone Deprotection_Catechol->Product_A Intermediate_B Thioacetal Protected Intermediate Protection_Ketone->Intermediate_B Reaction_at_alpha_Bromo Reaction at α-Bromo Position (e.g., Nucleophilic Substitution) Intermediate_B->Reaction_at_alpha_Bromo Deprotection_Ketone Thioacetal Cleavage (Hg(NO3)2.3H2O or Oxidative) Reaction_at_alpha_Bromo->Deprotection_Ketone Product_B Desired Product Deprotection_Ketone->Product_B

Caption: Workflow for protecting group strategies.

G Benzodioxin Benzodioxin (Catechol Protection) Thioacetal Thioacetal (Ketone Protection) Benzodioxin->Thioacetal Orthogonal to (Stable in Acid) Thioacetal->Benzodioxin Orthogonal to (Stable to Oxidants/Heavy Metals)

Caption: Orthogonal relationship between protecting groups.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic protocol for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone?

A1: The synthesis involves the alpha-bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. A common method involves the formation of a silyl enol ether followed by reaction with an electrophilic bromine source.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (THF).[1] Key reagents include a strong base (e.g., sodium bis(trimethylsilyl)amide) to form the enolate, followed by the addition of a brominating agent (e.g., bromine).[1]

Q3: What is the expected yield for this reaction?

A3: A reported yield for this synthesis is approximately 57%.[1] However, yields can vary depending on the specific conditions and purity of reagents.

Q4: What are the key starting materials and reagents?

A4: The primary starting material is 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. Key reagents include a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide, chlorotrimethylsilane for silyl enol ether formation, and a source of electrophilic bromine such as elemental bromine (Br₂).[1]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

A5: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature control.

  • Moisture in the reaction: The presence of water can quench the strong base and the enolate intermediate, preventing the reaction from proceeding. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure reagents: The purity of the starting material and reagents is crucial. Impurities can lead to side reactions or inhibit the desired transformation.

  • Product loss during workup and purification: The workup and purification steps, such as extraction and column chromatography, can lead to product loss.[1]

Q6: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A6: The most common side products in the alpha-bromination of ketones are:

  • Unreacted starting material: 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone may remain if the reaction is incomplete.

  • Dibrominated product: Over-bromination can lead to the formation of 2,2-dibromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This is more likely if an excess of the brominating agent is used or if the reaction is run under basic conditions, which can accelerate subsequent halogenations.

  • Ring-opened byproducts: While the 2,2-dimethyl-4H-1,3-benzodioxin moiety is relatively stable, harsh acidic or basic conditions could potentially lead to its cleavage.

Q7: How can I minimize the formation of the dibrominated side product?

A7: To reduce the formation of dibrominated byproducts, consider the following:

  • Stoichiometry: Use a slight deficiency or stoichiometric amount of the brominating agent (e.g., 0.99 equivalents of Br₂).[1]

  • Reaction Conditions: Running the reaction under acidic conditions can often favor monohalogenation, as the introduction of the first bromine atom deactivates the product towards further electrophilic attack. However, the specific protocol for this compound utilizes a strong base at low temperature to form the enolate, which is then brominated. Careful control of the bromine addition is key in this case.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.

Q8: I am having difficulty separating the product from the starting material by column chromatography. What can I do?

A8: The starting material and the monobrominated product can have similar polarities, making separation challenging. Here are some tips:

  • Optimize your solvent system: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in petroleum ether) might be effective.[1]

  • Recrystallization: If the product is a solid, recrystallization may be a viable purification method to separate it from the less crystalline starting material or oily byproducts.

Experimental Protocols

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone [1]

To a solution of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in anhydrous tetrahydrofuran (THF) at -78 °C is added sodium bis(trimethylsilyl)amide. The solution is stirred for approximately one hour at this temperature. Chlorotrimethylsilane is then added, and the mixture is stirred for another 30 minutes. Subsequently, bromine is added, and the reaction is stirred for an additional hour at -78 °C. The reaction is quenched by the addition of an aqueous solution of sodium sulfite and sodium bicarbonate. The product is extracted with ethyl acetate, and the crude residue is purified by silica gel column chromatography.

Data Presentation

ParameterValueReference
Starting Material1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[1]
BaseSodium bis(trimethylsilyl)amide[1]
Brominating AgentBromine (Br₂)[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature-78 °C[1]
Purification MethodSilica gel column chromatography[1]
Reported Yield57%[1]

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Issue Solutions start Start Synthesis reaction Alpha-bromination Reaction start->reaction workup Aqueous Workup reaction->workup low_yield Low Yield? reaction->low_yield purification Column Chromatography workup->purification product Pure Product purification->product multiple_spots Multiple Spots on TLC? purification->multiple_spots check_moisture Ensure anhydrous conditions low_yield->check_moisture check_reagents Verify reagent purity low_yield->check_reagents optimize_time_temp Optimize reaction time/temp low_yield->optimize_time_temp optimize_bromo Adjust bromine stoichiometry multiple_spots->optimize_bromo slow_addition Slow addition of bromine multiple_spots->slow_addition optimize_column Optimize chromatography multiple_spots->optimize_column

Caption: Troubleshooting workflow for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

References

Technical Support Center: Purification of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After quenching the reaction, I have a persistent emulsion during the extractive workup. How can I resolve this?

A1: Emulsions during the extraction of brominated compounds can be common. Here are a few troubleshooting steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or glass wool to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q2: My final product is a pale yellow oil, but the literature reports a white to off-white solid. What could be the issue?

A2: A yellow coloration often indicates the presence of impurities.[1][2] Potential causes and solutions include:

  • Residual Bromine: Traces of elemental bromine from the reaction can impart a yellow or brownish color. Ensure the reaction is properly quenched with a reducing agent like sodium sulfite or sodium thiosulfate solution until the color disappears.[1][2]

  • Over-brominated Byproducts: The formation of dibrominated or other over-brominated species can result in colored impurities.[3] Careful control of the brominating agent stoichiometry and reaction temperature is crucial to minimize these.[4] Purification by column chromatography should separate these byproducts.

  • Degradation: Phenacyl bromides can be lachrymators and may discolor over time.[5] It is advisable to use the product promptly after purification or store it under an inert atmosphere at a low temperature (e.g., 2-8°C).[2]

Q3: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. What are the likely impurities?

A3: Besides the desired product, common impurities in the bromination of acetophenone derivatives include:

  • Unreacted Starting Material: 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This will be a less polar spot on the TLC plate compared to the product.

  • Dibrominated Product: A more polar byproduct.

  • Ring-Brominated Isomers: Depending on the reaction conditions, bromination can sometimes occur on the aromatic ring, especially with activating groups.[6]

  • Hydrolyzed Product: If the workup is not anhydrous, some of the bromo-ketone may hydrolyze back to the ketone.

Q4: I am having difficulty separating the product from a close-running impurity during column chromatography. What can I do?

A4: If you are experiencing co-elution, consider the following:

  • Solvent System Optimization: The reported solvent system is ethyl acetate/petroleum ether (1/12).[1][2] Try a less polar solvent system (e.g., a higher proportion of petroleum ether or hexane) to increase the separation (increase the difference in Rf values). You can also experiment with small additions of dichloromethane.

  • Gradient Elution: If you are using isocratic elution, switching to a shallow gradient of the more polar solvent can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or methanol/water) can be an effective alternative or complementary purification step to chromatography.[5][7]

Data Presentation

Table 1: Summary of a Reported Synthesis and Purification

ParameterValueReference
Starting Material1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone[1][2]
Brominating AgentBromine (in the presence of NaHMDS and TMSCl)[1][2]
Reaction SolventTetrahydrofuran[1][2]
Quenching Solution5% Sodium Sulfite and 5% Sodium Bicarbonate[1][2]
Extraction SolventEthyl Acetate[1][2]
Purification MethodSilica Gel Column Chromatography[1][2]
Chromatography EluentEthyl Acetate/Petroleum Ether (1/12)[1][2]
Final Product FormPale Yellow Oil[1][2]
Yield57%[1][2]

Experimental Protocols

Detailed Protocol for Purification of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol is based on a reported synthesis and purification procedure.[1][2]

1. Reaction Quenching and Workup:

  • After the reaction is complete, add an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate to the reaction mixture.[1][2]

  • Perform an extractive workup using ethyl acetate.[1][2] Collect the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved crude product onto the column.

  • Elute the column with a solvent system of ethyl acetate/petroleum ether (1/12).[1][2]

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.[1][2]

Visualizations

Purification_Workflow reaction_mixture Crude Reaction Mixture quench Quench (5% Na2SO3, 5% NaHCO3) reaction_mixture->quench extraction Extractive Workup (Ethyl Acetate) quench->extraction crude_product Crude Product extraction->crude_product troubleshooting Troubleshooting extraction->troubleshooting Issue? column_chromatography Silica Gel Column Chromatography (EtOAc/Petroleum Ether 1:12) crude_product->column_chromatography crude_product->troubleshooting Issue? pure_product Pure Product (Pale Yellow Oil) column_chromatography->pure_product column_chromatography->troubleshooting Issue? emulsion Emulsion during Extraction? troubleshooting->emulsion Problem multiple_spots Multiple Spots on TLC? troubleshooting->multiple_spots Problem poor_separation Poor Separation in Column? troubleshooting->poor_separation Problem add_brine Add Brine emulsion->add_brine Solution optimize_eluent Optimize Eluent poor_separation->optimize_eluent Solution recrystallize Consider Recrystallization poor_separation->recrystallize Alternative

References

Technical Support Center: Alpha-Bromination of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alpha-bromination of aromatic ketones.

Troubleshooting Guide

Question: My reaction is not proceeding, or the yield is very low. What are the common causes and solutions?

Answer:

Low or no conversion in the alpha-bromination of aromatic ketones can stem from several factors. A primary consideration is the inefficient formation of the enol intermediate, which is the active nucleophile in this reaction.[1][2]

Possible Causes and Recommended Solutions:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for promoting the tautomerization of the ketone to its enol form.[1][2][3] Ensure the catalyst is active and used in the appropriate amount. Consider switching to a stronger acid catalyst if needed.

  • Inactive Brominating Agent: Bromine can degrade over time. N-Bromosuccinimide (NBS) can be sensitive to moisture. Use a fresh, high-purity brominating agent. The purity of NBS can be checked by titration.

  • Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, an excessively low temperature can significantly slow down the reaction rate.[4] A modest increase in temperature might be necessary.

  • Steric Hindrance: Highly substituted aromatic ketones may react slower due to steric hindrance around the alpha-carbon. In such cases, longer reaction times or more forcing conditions (e.g., higher temperature, stronger catalyst) may be required.

Question: I am observing significant amounts of side products, such as di-brominated compounds or ring bromination. How can I improve the selectivity?

Answer:

The formation of side products is a common challenge. Di-bromination and bromination on the aromatic ring are the most frequently observed side reactions.[5][6]

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess might be necessary for complete conversion, but a large excess will favor di-bromination. A molar ratio of 1:1.1 (ketone to brominating agent) is a good starting point.[5]

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise at a controlled temperature can help to maintain a low concentration of the brominating species in the reaction mixture, thus minimizing over-bromination.[4]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂) and can help to suppress side reactions.[1]

  • Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the regioselectivity. For instance, using a Lewis acid like AlCl₃ in catalytic amounts can favor alpha-bromination, while an excess may promote ring substitution.[7] Solvent-free conditions with NBS and a catalytic amount of p-TSA have been shown to be highly regioselective for α-bromination.[8]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

Question: How do I choose the appropriate brominating agent and reaction conditions for my specific aromatic ketone?

Answer:

The optimal choice of reagents and conditions depends on the substrate's reactivity and the desired outcome.

General Recommendations:

  • For simple, activated ketones: Molecular bromine (Br₂) in acetic acid or methanol is a common and effective method.[1][9]

  • For substrates sensitive to strong acids or prone to side reactions: N-Bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) is a milder alternative.[10] Microwave irradiation can sometimes accelerate the reaction and improve yields with NBS.[10]

  • For controlling regioselectivity in unsymmetrical ketones: The reaction is typically regioselective for the more substituted alpha-position under acidic conditions due to the formation of the more stable enol intermediate.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed alpha-bromination of aromatic ketones?

A1: The reaction proceeds through a three-step mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the alpha-hydrogens.[2][11]

  • Enol formation: A base (like the solvent or the conjugate base of the acid) removes an alpha-proton, leading to the formation of a nucleophilic enol intermediate.[1][2][11] This is typically the rate-determining step.[9][11]

  • Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine, resulting in the formation of the alpha-bromo ketone and regeneration of the acid catalyst.[1][2][11]

Q2: How can I safely handle and quench the reaction when using molecular bromine?

A2: Molecular bromine is highly corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4][12] To quench the reaction and neutralize any excess bromine, a solution of a reducing agent is typically used.

Common Quenching Agents:

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution2:1Can form elemental sulfur under acidic conditions.[13][14]
Sodium BisulfiteNaHSO₃Saturated aqueous solution1:1A good alternative in acidic media.[14] Generates SO₂ gas.[13]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution1:2A convenient solid source of bisulfite.[14] Generates SO₂ gas.[13]

General Quenching Protocol:

  • Cool the reaction mixture in an ice bath.[13]

  • Slowly add the quenching solution with vigorous stirring until the red-brown color of bromine disappears.[13]

  • Proceed with the work-up procedure.

Q3: My aromatic ketone has an electron-donating group on the ring. What should I be cautious about?

A3: Aromatic ketones with electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are more susceptible to electrophilic substitution on the aromatic ring.[5][8] This can lead to a mixture of alpha-brominated and ring-brominated products. To favor alpha-bromination, it is crucial to use milder conditions, such as NBS instead of Br₂, and carefully control the reaction temperature.[8]

Experimental Protocols

General Protocol for Alpha-Bromination of Acetophenone using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Acetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Solvent (e.g., Carbon tetrachloride or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone in the chosen solvent.

  • Add a catalytic amount of p-TSA to the solution.

  • Add NBS (1.05 - 1.1 equivalents) to the mixture in portions.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Alpha-Bromination

Brominating AgentCatalyst/SolventTemperature (°C)Typical SubstratesAdvantagesDisadvantages
Br₂Acetic AcidRoom Temp - 60Simple aromatic ketonesInexpensive, readily available[5]Can lead to side reactions (di-bromination, HBr byproduct)[5]
Br₂HBr/1,4-DioxaneRoom TempAcetophenoneHigh yield and selectivity for monobromination[5]HBr is corrosive
NBSp-TSA / CCl₄ or CH₃CNRefluxA wide range of aromatic ketonesMilder, more selective, easier to handle[1]More expensive than Br₂
NBSp-TSA / MicrowaveVariesAromatic and aliphatic ketonesRapid, high yields[10]Requires specialized equipment
H₂O₂-HBrWaterRoom TempVarious ketones"Green" conditions, no organic solvent[15]May have regioselectivity issues with activated rings[15]
Pyridinium tribromideAcetic Acid90Substituted acetophenonesSolid, stable, and safe brominating agent[16]Higher reaction temperature may be needed

Visualizations

Reaction_Mechanism Ketone Aromatic Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br2 Alpha_Bromo_Ketone Alpha-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - Br-

Caption: Acid-catalyzed alpha-bromination mechanism.

Experimental_Workflow Start Start: Aromatic Ketone Reaction_Setup Reaction Setup: - Dissolve ketone in solvent - Add acid catalyst Start->Reaction_Setup Bromination Bromination: - Add brominating agent - Heat and monitor Reaction_Setup->Bromination Workup Work-up: - Quench excess bromine - Aqueous washes Bromination->Workup Purification Purification: - Dry organic layer - Remove solvent - Recrystallize or chromatograph Workup->Purification Product Product: Alpha-Bromo Ketone Purification->Product

Caption: General experimental workflow.

Troubleshooting_Workflow Start Low Yield or No Reaction? Check_Catalyst Is Acid Catalyst Active and Sufficient? Start->Check_Catalyst Yes Side_Products Side Products Observed? Start->Side_Products No Check_Bromine Is Brominating Agent Fresh? Check_Catalyst->Check_Bromine No Solution_Catalyst Solution: - Use fresh/stronger acid catalyst Check_Catalyst->Solution_Catalyst Yes Check_Temp Is Temperature Too Low? Check_Bromine->Check_Temp No Solution_Bromine Solution: - Use fresh brominating agent Check_Bromine->Solution_Bromine Yes Solution_Temp Solution: - Increase temperature slightly Check_Temp->Solution_Temp Yes Check_Stoichiometry Is Stoichiometry Correct (1:1.1)? Side_Products->Check_Stoichiometry Yes Check_Addition Was Bromine Added Slowly? Check_Stoichiometry->Check_Addition No Solution_Stoichiometry Solution: - Adjust stoichiometry Check_Stoichiometry->Solution_Stoichiometry Yes Consider_NBS Consider Using NBS instead of Br2 Check_Addition->Consider_NBS No Solution_Addition Solution: - Add brominating agent dropwise Check_Addition->Solution_Addition Yes Solution_NBS Solution: - Switch to NBS for higher selectivity Consider_NBS->Solution_NBS Yes

Caption: Troubleshooting decision tree.

References

"optimization of reaction conditions for synthesizing 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone?

The synthesis is typically a two-step process. The first step involves the Friedel-Crafts acylation of 2,2-dimethyl-4H-1,3-benzodioxin to produce the ketone precursor, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. The second step is the alpha-bromination of this ketone to yield the final product.

Q2: What are the critical parameters in the alpha-bromination step?

The alpha-bromination of the ketone is a key step where issues can arise. Critical parameters to control include the choice of brominating agent (e.g., Br2, NBS), reaction temperature, and the stoichiometry of the reagents to avoid side reactions.[1][2][3]

Q3: How can I purify the final product?

Purification of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is commonly achieved by silica gel column chromatography.[4][5] A typical eluent system is a mixture of ethyl acetate and petroleum ether.[4][5] Recrystallization can also be an effective method for purification, though the product may oil out if impurities are present.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Ketone Precursor (Friedel-Crafts Acylation) Inactive catalyst (e.g., AlCl3) due to moisture.Ensure all glassware, reagents, and solvents are anhydrous.
Insufficient catalyst.Use a stoichiometric amount of the Lewis acid catalyst as the product can form a complex with it.
Deactivated starting material.The benzodioxin ring is generally activated, but ensure no strongly deactivating groups are present.
Low Yield of Final Brominated Product Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish at low temperatures.[3]
Degradation of the product.The product might be unstable under prolonged reaction times or high temperatures. Work up the reaction as soon as it is complete.
Formation of Multiple Products (e.g., Dibromination) Excess brominating agent.Use a stoichiometric amount (around 1.0-1.05 equivalents) of the brominating agent (e.g., NBS).[3] Adding the brominating agent slowly can also help to control the reaction.[1]
Formation of Ring Bromination Byproduct Use of a strong Lewis acid catalyst with the brominating agent.The use of excess AlCl3 during bromination can promote aromatic ring substitution.[6] For alpha-bromination, acid catalysis (like HBr or acetic acid) is generally preferred over strong Lewis acids.[2]
Difficulty in Purifying the Product Co-elution of starting material and product.Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.[3]
Oiling out during recrystallization.Try a different solvent or solvent mixture for recrystallization. Seeding with a pure crystal can sometimes induce crystallization.

Experimental Protocols

Synthesis of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Ketone Precursor)

A detailed, optimized protocol for this specific Friedel-Crafts acylation was not found in the search results. However, a general procedure would involve reacting 2,2-dimethyl-4H-1,3-benzodioxin with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane). Careful control of temperature and anhydrous conditions are crucial.

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol is based on a reported synthesis.[4][5]

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br2)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.00 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to approximately -78 °C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (a solution in THF) to the cooled solution. Stir the mixture at -78 °C for about 1 hour.

  • Add chlorotrimethylsilane to the reaction mixture and continue stirring at -78 °C for 30 minutes.

  • Add bromine to the solution and stir for another hour at -78 °C.

  • Quench the reaction by adding an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

  • Perform a standard extractive workup using ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an ethyl acetate/petroleum ether eluent system.

Data Presentation

Table 1: Reagent Stoichiometry for the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone [4][5]

ReagentMolar Equivalent
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1.00
Sodium bis(trimethylsilyl)amide1.19
Chlorotrimethylsilane1.09
Bromine0.99

Table 2: Reaction Conditions and Yield [4][5]

ParameterValue
SolventTetrahydrofuran (THF)
Temperature-78 °C
Reaction Time~2.5 hours
Purification MethodSilica gel column chromatography
EluentEthyl acetate/Petroleum ether (1/12)
Yield57%

Visualizations

experimental_workflow start Start dissolve Dissolve Ketone in THF start->dissolve cool Cool to -78 °C dissolve->cool add_nahmds Add NaHMDS (Stir 1h) cool->add_nahmds add_tmscl Add TMSCl (Stir 30min) add_nahmds->add_tmscl add_br2 Add Bromine (Stir 1h) add_tmscl->add_br2 quench Quench Reaction add_br2->quench workup Extractive Workup quench->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

troubleshooting_tree start Low Yield or Impure Product check_sm Starting Material Consumed? start->check_sm multiple_spots Multiple Products on TLC/GC? check_sm->multiple_spots Yes incomplete_rxn Incomplete Reaction: - Extend reaction time - Check reagent quality check_sm->incomplete_rxn No side_rxn Side Reactions Occurred multiple_spots->side_rxn Yes purification_issue Purification Issue: - Optimize chromatography - Try recrystallization multiple_spots->purification_issue No dibromination Dibromination: - Reduce brominating agent - Slow addition of reagent side_rxn->dibromination ring_bromination Ring Bromination: - Avoid strong Lewis acids - Use acid catalysis side_rxn->ring_bromination

Caption: Troubleshooting decision tree for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

References

"avoiding di-bromination in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, with a specific focus on avoiding the formation of the di-brominated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone?

The most frequently encountered impurity is the di-brominated species, 2,2-dibromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This arises from the further reaction of the desired mono-brominated product with the brominating agent.

Q2: Why is my reaction mixture turning dark and showing multiple spots on the Thin Layer Chromatography (TLC) plate?

A dark reaction mixture and multiple TLC spots often indicate the formation of various byproducts, including the di-brominated compound and potentially products from aromatic ring bromination. This can be caused by excessive amounts of the brominating agent, elevated reaction temperatures, or prolonged reaction times. Careful control over reaction parameters is crucial for a clean conversion.

Q3: Can I use a different brominating agent instead of molecular bromine (Br₂)?

Yes, using alternative brominating agents can offer better control and selectivity, thereby reducing the formation of the di-brominated byproduct. N-Bromosuccinimide (NBS) is a commonly used alternative that is a solid and easier to handle than liquid bromine. Other reagents like pyridinium tribromide (Py-Br₃) can also be employed for a milder and more selective bromination.

Q4: How can I effectively remove the di-brominated byproduct from my final product?

Purification can be challenging due to the similar polarities of the mono- and di-brominated products. However, careful column chromatography on silica gel is the most effective method. A shallow gradient of a non-polar eluent system, such as ethyl acetate in hexanes, is recommended. It is often more efficient to optimize the reaction to minimize the formation of the di-brominated impurity rather than relying solely on purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of di-brominated byproduct 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent significantly increases the chance of a second bromination event.1. Stoichiometry Control: Carefully measure and add no more than 1.0 equivalent of the brominating agent. A slight substoichiometric amount (e.g., 0.95-0.98 equivalents) can be beneficial.
2. High Reaction Temperature: The rate of the second bromination increases with temperature.2. Temperature Management: Maintain a low reaction temperature, ideally between -5 °C and 5 °C, throughout the addition of the brominating agent and for the duration of the reaction.
3. Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material is consumed can lead to further bromination of the product.3. Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.
Low Yield of the Desired Product 1. Incomplete Reaction: Insufficient reaction time or too low a temperature can lead to incomplete conversion of the starting material.1. Optimization: While keeping the temperature low, ensure sufficient time for the reaction to complete. Monitor by TLC until the starting material spot disappears.
2. Degradation of Product: The product can be sensitive to the reaction conditions, especially if acidic byproducts like HBr are not neutralized.2. Work-up Procedure: Upon completion, promptly quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a mild base (e.g., sodium bicarbonate solution).
Formation of Aromatic Ring Bromination Byproducts 1. Presence of a Lewis Acid Catalyst: Using a Lewis acid catalyst can promote electrophilic aromatic substitution on the electron-rich benzodioxin ring.1. Avoid Lewis Acids: For the alpha-bromination of the ketone, a Lewis acid is generally not required and should be avoided.
2. Reaction Conditions Favoring Aromatic Substitution: Certain solvent and temperature combinations can favor ring bromination.2. Controlled Conditions: Performing the reaction in a suitable solvent like acetic acid or dichloromethane at low temperatures will favor the desired alpha-bromination.

Experimental Protocols

Protocol 1: Selective Mono-bromination using Bromine

This protocol is designed to favor the formation of the mono-brominated product by careful control of stoichiometry and temperature.

  • Dissolution: Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (0.98 eq.) in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into cold water.

  • Work-up: Add a saturated solution of sodium thiosulfate to quench any remaining bromine. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent to enhance selectivity.

  • Dissolution: Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in dichloromethane.

  • NBS Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for Di-bromination start Reaction Complete (TLC/HPLC Analysis) check_dibromo Significant Di-bromination Observed? start->check_dibromo issue_stoichiometry Check Stoichiometry of Brominating Agent check_dibromo->issue_stoichiometry Yes end_ok Product Acceptable check_dibromo->end_ok No issue_temperature Review Reaction Temperature Control issue_stoichiometry->issue_temperature solution_stoichiometry Use 0.95-0.98 eq. of Brominating Agent issue_stoichiometry->solution_stoichiometry issue_time Evaluate Reaction Time issue_temperature->issue_time solution_temperature Maintain Temperature at 0-5 °C issue_temperature->solution_temperature solution_time Quench Immediately After Starting Material is Consumed issue_time->solution_time

Caption: Troubleshooting workflow for addressing di-bromination.

reaction_pathway cluster_1 Reaction Pathway start_material 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone mono_bromo 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone (Desired Product) start_material->mono_bromo + Br₂ (1 eq) di_bromo 2,2-dibromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone (Byproduct) mono_bromo->di_bromo + Excess Br₂

Caption: Synthesis pathway and byproduct formation.

Technical Support Center: Stability of 2,3-Benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-benzodioxine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compounds.

A critical point of nomenclature: The term "2,3-benzodioxine" scientifically refers to the unsaturated parent compound, 1,4-benzodioxin. However, the vast majority of scientific literature focuses on its more stable, saturated analog, 2,3-dihydro-1,4-benzodioxine , also commonly known as 1,4-benzodioxan . This guide will primarily address the stability of the more prevalent and stable 2,3-dihydro-1,4-benzodioxine derivatives, while also touching upon the inherent instability of the unsaturated form.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with 2,3-benzodioxine derivatives.

Observed Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution. pH Instability: The benzodioxane ring or sensitive functional groups may be susceptible to degradation under strongly acidic or basic conditions.- Determine the pH of your solution.- Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 9)[1].- Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation.- Adjust the pH of your experimental conditions to a range where the compound is most stable.
Discoloration or precipitation of the compound upon exposure to light. Photosensitivity: The aromatic system and certain substituents can be susceptible to photodecomposition.- Protect the compound from light by using amber vials or covering glassware with aluminum foil.- Conduct a photostability study according to ICH Q1B guidelines[2][3].- Analyze samples for the appearance of new peaks using a stability-indicating HPLC method.
Formation of unknown impurities during thermal stress testing. Thermal Lability: The molecule may be sensitive to high temperatures, leading to decomposition. The 1,4-benzodioxane ring is generally the most thermally stable among benzodioxane isomers.- Lower the temperature of your experiment, if possible.- For forced degradation studies, use a range of temperatures (e.g., 40°C, 60°C, 80°C) to understand the degradation profile.- The main thermal decomposition routes for 2,3-dihydro-1,4-benzodioxin at high temperatures (750-900 K) are the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole.
Loss of potency or appearance of new peaks when exposed to air. Oxidative Degradation: Certain functional groups, such as amines, are prone to oxidation. The free amine of 6-amino-1,4-benzodioxane, for instance, readily oxidizes in the presence of air.- Store stock solutions and solid material protected from air (e.g., under an inert atmosphere like argon or nitrogen).- Consider the use of antioxidants if compatible with your experimental setup.- Perform oxidative stability testing by exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) to identify potential degradants[4][5].

Frequently Asked Questions (FAQs)

Q1: How stable is the 2,3-dihydro-1,4-benzodioxine ring system itself?

A1: The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring is the most chemically and thermally stable among the benzodioxane isomers. However, its stability can be influenced by the nature and position of substituents.

Q2: What are the typical degradation pathways for 2,3-benzodioxine derivatives?

A2: Degradation pathways are highly dependent on the specific derivative and the stress conditions. Common pathways include:

  • Hydrolysis: Cleavage of ester or amide functionalities attached to the benzodioxane ring.

  • Oxidation: Particularly for derivatives with electron-rich aromatic rings or susceptible functional groups like amines.

  • Photodegradation: Ring opening or reactions of substituents upon exposure to UV or visible light.

  • Thermal Decomposition: At very high temperatures, the dioxane ring can cleave to form catecholic and other rearranged products.

Q3: How can I proactively enhance the stability of my 2,3-benzodioxine derivative in a formulation?

A3: Several strategies can be employed to enhance stability:

  • pH control: Formulating the compound in a buffered solution at its optimal pH.

  • Exclusion of oxygen: Using antioxidants or packaging under an inert atmosphere.

  • Light protection: Storing and handling the compound in light-resistant containers.

  • Temperature control: Storing the compound at recommended temperatures and avoiding excessive heat.

Q4: Are there any known stability issues with specific functional groups on the benzodioxine ring?

A4: Yes, for example, amino-substituted 1,4-benzodioxanes can be prone to oxidation. Ester derivatives may be susceptible to hydrolysis under acidic or basic conditions. It is crucial to consider the reactivity of all functional groups present in your specific derivative.

Quantitative Data Summary

The following tables summarize typical conditions for forced degradation studies. The extent of degradation is compound-dependent and should be determined experimentally. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating[6][1].

Table 1: Typical Conditions for Hydrolytic Stability Testing

Condition Reagent Temperature Duration
Acidic0.1 M - 1 M HClRoom Temp. - 60°C1 - 7 days
NeutralWaterRoom Temp. - 60°C1 - 7 days
Basic0.1 M - 1 M NaOHRoom Temp. - 60°C1 - 7 days

Table 2: Typical Conditions for Oxidative Stability Testing

Reagent Concentration Temperature Duration
Hydrogen Peroxide3 - 30%Room Temperature1 - 7 days

Table 3: Typical Conditions for Photostability Testing (as per ICH Q1B)

Light Source Exposure
Overall IlluminationNot less than 1.2 million lux hours
Near Ultraviolet EnergyNot less than 200 watt hours/square meter

Experimental Protocols

Protocol for pH Stability (Hydrolysis) Study
  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Sample Solutions: Dissolve the 2,3-benzodioxine derivative in each buffer to a known concentration (e.g., 1 mg/mL)[1]. If solubility is an issue, a co-solvent can be used, but its potential for degradation should be assessed.

  • Incubation: Store the sample solutions at a controlled temperature (e.g., 40°C or 60°C)[6]. Protect samples from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).

  • Sample Quenching: Neutralize acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.

Protocol for Oxidative Stability Study
  • Prepare Sample Solution: Dissolve the 2,3-benzodioxine derivative in a suitable solvent to a known concentration.

  • Add Oxidizing Agent: Add a solution of hydrogen peroxide to the sample solution to achieve the desired final concentration (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Protocol for Photostability Study (ICH Q1B)
  • Sample Preparation: Place the solid drug substance or a solution of the compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output as specified in ICH Q1B guidelines[7].

  • Controlled Environment: Maintain a constant temperature during the exposure.

  • Analysis: After the specified exposure, analyze the light-exposed and dark control samples by a suitable method (e.g., HPLC) to assess the extent of photodegradation.

Visualizations

G Troubleshooting Workflow for Stability Issues start Observed Stability Issue issue1 Degradation in Solution start->issue1 issue2 Discoloration/Precipitation with Light start->issue2 issue3 Impurities on Heating start->issue3 issue4 Degradation on Air Exposure start->issue4 cause1 pH Instability issue1->cause1 cause2 Photosensitivity issue2->cause2 cause3 Thermal Lability issue3->cause3 cause4 Oxidative Degradation issue4->cause4 action1 Perform pH Stability Study Adjust pH cause1->action1 action2 Conduct Photostability Study Protect from Light cause2->action2 action3 Forced Degradation (Thermal) Lower Temperature cause3->action3 action4 Oxidative Stability Testing Use Inert Atmosphere cause4->action4

Caption: Troubleshooting workflow for identifying and addressing stability issues.

G General Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (e.g., H2O2) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc thermal Thermal (Elevated Temp.) thermal->hplc characterization Characterize Degradants (e.g., LC-MS) hplc->characterization end Stability Profile & Degradation Pathway characterization->end start Drug Substance/ Product start->hydrolysis start->oxidation start->photolysis start->thermal

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Purification of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of α-bromo ketones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of α-bromo ketones, offering potential causes and recommended solutions.

Issue 1: Presence of Unreacted Starting Ketone

  • Symptom: Analytical data (TLC, GC-MS, NMR) shows a significant amount of the starting ketone co-eluting with the desired α-bromo ketone product.[1]

  • Challenge: The similar polarity of the starting material and the product makes separation by standard column chromatography difficult.[1]

Potential CauseRecommended SolutionData Comparison/Expected Outcome
Incomplete Bromination ReactionOptimize reaction conditions by increasing the equivalents of the brominating agent (e.g., NBS, Br₂) or extending the reaction time.[1] Note: This may increase the formation of di-brominated byproducts.[1]Before: 70% conversion. After: >95% conversion to mono- and di-brominated products.
Difficulty in Chromatographic SeparationModify the mobile phase for column chromatography. Using a less polar solvent system, such as hexane/diethyl ether, may improve separation.[1] Deactivating the silica gel by pre-treating it can also help.[1]Standard Eluent (Hexane/EtOAc): Overlapping spots/peaks. Optimized Eluent (Hexane/Et₂O): Baseline separation of starting material and product.
Product and Starting Material are Highly LipophilicIf both species elute quickly, consider using a more polar stationary phase or a less polar eluent system.[1]Initial Rf: >0.8. Target Rf: 0.3-0.4 for better separation.

Issue 2: Formation of Di-brominated and Poly-brominated Byproducts

  • Symptom: Mass spectrometry and NMR analysis confirm the presence of impurities with masses corresponding to the addition of two or more bromine atoms.[2][3]

  • Challenge: These byproducts often have polarities very close to the mono-brominated product, making purification challenging.[1][2]

Potential CauseRecommended SolutionData Comparison/Expected Outcome
Excess Brominating AgentUse a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]Excess Br₂: >20% di-brominated product. Stoichiometric Br₂: <5% di-brominated product.
Prolonged Reaction TimeMonitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to a satisfactory level.3h Reaction: Significant di-bromination. 1h Reaction: Predominantly mono-brominated product.
Inadequate Control of Reaction TemperaturePerform the bromination at a lower temperature (e.g., 0°C or -10°C) to improve selectivity for mono-bromination.[1]Room Temp: Mixture of mono- and di-brominated products. -10°C: Primarily mono-brominated product.

Issue 3: Product Decomposition During Purification

  • Symptom: Low recovery of the α-bromo ketone after purification, with the appearance of new, unidentified spots on TLC or peaks in GC/LC-MS. The product may also develop a color.

  • Challenge: α-bromo ketones can be unstable and susceptible to degradation, especially in the presence of acid, base, or heat.[2][3]

Potential CauseRecommended SolutionData Comparison/Expected Outcome
Residual Acid (e.g., HBr) from the ReactionQuench the reaction mixture by washing with a mild base such as saturated sodium bicarbonate solution to neutralize any acid.[4]Without Wash: Product degradation observed within hours. With Bicarbonate Wash: Product is stable for several days at 4°C.
Instability on Silica GelMinimize the time the compound spends on the silica gel column. Consider using a plug of silica for rapid filtration instead of a long column. Alternatively, use a less acidic stationary phase like alumina.Long Column: <50% recovery. Flash Chromatography/Plug: >80% recovery.
Thermal InstabilityAvoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure.[5] For distillation, use high vacuum to lower the boiling point.High Temp Evaporation: Significant product loss and discoloration. Low Temp Evaporation: Clean product with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My α-bromo ketone appears to be degrading on the silica gel column. What can I do?

A1: This is a common issue as silica gel is acidic and can promote the decomposition of α-bromo ketones. To mitigate this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1%).

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase such as neutral alumina.

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase.

  • Avoid Chromatography: If possible, try to purify the product by recrystallization, which avoids acidic conditions.

Q2: I am having trouble separating my α-bromo ketone from the starting material. What purification techniques are most effective?

A2: Due to their often similar polarities, separating α-bromo ketones from their parent ketones can be challenging.[1] Consider the following:

  • Optimize Column Chromatography: Experiment with different solvent systems. A less polar eluent, such as a mixture of hexanes and diethyl ether, can sometimes provide better resolution than hexane/ethyl acetate.[1]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, as it can effectively remove small amounts of impurities.[1] Common solvents for recrystallization of α-bromo ketones include ethanol, methanol, or hexane/ethyl acetate mixtures.

  • Preparative HPLC: For high-purity requirements and difficult separations, reverse-phase preparative HPLC can be a powerful tool.[6]

Q3: What are the common impurities I should look for after synthesizing an α-bromo ketone?

A3: Besides the unreacted starting material, the most common impurities are:

  • Di-brominated ketones: Formed when a second bromine atom is added to the α-position.[2][3]

  • Ring-brominated products: In the case of aromatic ketones, electrophilic aromatic substitution can occur on the aromatic ring.[3]

  • Decomposition products: These can be varied but may include α-hydroxy ketones or elimination products (α,β-unsaturated ketones).[7][8]

Q4: How can I remove residual bromine and HBr from my crude product?

A4: It is crucial to remove these acidic and reactive byproducts before further purification or use.

  • Aqueous Wash: Wash the organic layer containing your crude product with a saturated solution of sodium bisulfite (to quench excess bromine) followed by a saturated solution of sodium bicarbonate (to neutralize HBr), and finally with brine.[4]

  • Steam Distillation: In some cases, steam distillation can be used to separate the product from non-volatile impurities and salts.[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of α-Bromo Ketones

  • Preparation of the Column:

    • Choose a column with an appropriate diameter based on the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane/Ethyl Acetate).[1] For sensitive compounds, add ~1% triethylamine to the eluent to neutralize the silica.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude α-bromo ketone in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (typically ≤ 30°C) to prevent product degradation.

Protocol 2: Recrystallization of a Solid α-Bromo Ketone

  • Solvent Selection:

    • Choose a solvent or solvent system in which the α-bromo ketone is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis & Storage start Crude Reaction Mixture wash_bisulfite Wash with NaHSO3 (Quench Br2) start->wash_bisulfite wash_bicarb Wash with NaHCO3 (Neutralize HBr) wash_bisulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization If solid analysis Purity Analysis (NMR, GC-MS) chromatography->analysis recrystallization->analysis storage Store Cold & Dark analysis->storage

Caption: General experimental workflow for the purification of α-bromo ketones.

troubleshooting_logic cluster_impurities Identify Impurity cluster_solutions Implement Solution start Impure Product After Initial Purification impurity_sm Starting Material Present? start->impurity_sm impurity_di Di-brominated Product? start->impurity_di impurity_decomp Decomposition Products? start->impurity_decomp solution_sm Optimize Chromatography (e.g., change eluent) impurity_sm->solution_sm solution_di Optimize Reaction (e.g., temp, stoichiometry) impurity_di->solution_di solution_decomp Milder Purification (e.g., neutral wash, flash column) impurity_decomp->solution_decomp end Pure α-Bromo Ketone solution_sm->end solution_di->end solution_decomp->end

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This key intermediate is utilized in the synthesis of various pharmaceutical compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the two primary stages: the Friedel-Crafts acylation to form the ketone precursor, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, and its subsequent α-bromination.

Problem 1: Low Yield of the Desired Product

Potential CauseSuggested Solution
Incomplete Friedel-Crafts Acylation: The formation of the starting ketone may be inefficient.- Ensure all reagents and solvents are anhydrous, as Lewis acids like AlCl₃ are highly sensitive to moisture. - Verify the quality and stoichiometry of the Lewis acid catalyst. An insufficient amount will lead to incomplete reaction. - Optimize reaction temperature and time.
Inefficient Bromination: The α-bromination step may not be proceeding to completion.- Confirm the stoichiometry of the brominating agent. An excess can lead to byproducts, while an insufficient amount will result in unreacted starting material. - The reaction is often sensitive to temperature. Ensure precise temperature control, as specified in the protocol.[1] - The choice of brominating agent and solvent system is critical. Consider alternatives if yields remain low.
Product Degradation: The product may be unstable under the reaction or work-up conditions.- Perform the work-up promptly after the reaction is complete. - Use a mild base, such as sodium bicarbonate solution, to neutralize any excess acid during the work-up.[1]

Problem 2: Presence of Significant Impurities in the Final Product

Potential Byproduct/ImpurityIdentificationMitigation Strategy
Unreacted Starting Material: 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanoneLower Rf value on TLC compared to the product.- Increase the amount of brominating agent slightly, or prolong the reaction time while monitoring by TLC. - Optimize purification conditions (e.g., solvent gradient in column chromatography).
Dibrominated Byproduct: 2,2-dibromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanoneHigher Rf value on TLC.- Use no more than one equivalent of the brominating agent. - Add the brominating agent slowly and at a low temperature to control the reaction.
Ring-Brominated Isomer(s): Bromine substitution on the aromatic ring.Complex NMR spectrum with additional aromatic signals.- The benzodioxin ring is activated, making it susceptible to electrophilic aromatic substitution. Use a less aggressive brominating agent or milder reaction conditions. - Perform the reaction at a lower temperature.
Isomeric Acylation Products: From the initial Friedel-Crafts reaction.Difficult to distinguish from the desired product without careful analytical characterization (e.g., 2D NMR).- The 1,3-benzodioxin moiety is an ortho, para-director. The desired product is the result of para-acylation. - Ensure optimal conditions for the Friedel-Crafts acylation to favor the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone?

A1: Based on the reaction mechanism, the most probable byproducts include the unreacted starting ketone, the dibrominated product at the alpha position (2,2-dibromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone), and isomers resulting from bromination on the aromatic ring.

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent, using no more than one equivalent. Slow addition of the brominating agent at a controlled low temperature can also help to prevent over-bromination.

Q3: My reaction is showing multiple spots on the TLC, even after following the protocol. What could be the issue?

A3: The presence of multiple spots suggests the formation of byproducts. The benzodioxin ring system is activated, which can lead to competitive bromination on the aromatic ring. To address this, consider using a milder brominating agent or running the reaction at a lower temperature to improve selectivity for the desired alpha-bromination.

Q4: What is the role of chlorotrimethylsilane in the synthesis protocol?

A4: In the cited synthesis protocol, chlorotrimethylsilane is used to form a silyl enol ether intermediate from the starting ketone.[1] This intermediate then reacts with bromine, which can offer a more controlled and selective alpha-bromination compared to direct bromination of the ketone.

Q5: What purification methods are most effective for isolating the final product?

A5: The provided synthesis protocol indicates that silica gel column chromatography is an effective method for purification.[1] A solvent system of ethyl acetate/petroleum ether is suggested, and the optimal gradient should be determined by TLC analysis to ensure good separation of the product from any byproducts.

Experimental Protocols

Synthesis of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Starting Material)

This is a general protocol for a Friedel-Crafts acylation reaction, which should be optimized for specific laboratory conditions.

  • To a stirred suspension of anhydrous aluminum chloride in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • To this mixture, add a solution of 2,2-dimethyl-4H-1,3-benzodioxin in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol is adapted from a known synthetic procedure.[1]

  • Dissolve 1-(2,2-dimethyl-4H-benzo[d][2][3]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (1.0M in THF) dropwise and stir for one hour at -78 °C.

  • Add chlorotrimethylsilane and stir for 30 minutes at -78 °C.

  • Add bromine dropwise and continue stirring for one hour at -78 °C.

  • Quench the reaction by adding an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

  • Perform a standard extractive workup with ethyl acetate.

  • Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.

Visualizations

experimental_workflow cluster_acylation Friedel-Crafts Acylation cluster_bromination α-Bromination start_acylation 2,2-dimethyl-4H-1,3-benzodioxin reaction_acylation Reaction start_acylation->reaction_acylation reagents_acylation Acetyl Chloride, AlCl₃ reagents_acylation->reaction_acylation workup_acylation Aqueous Work-up reaction_acylation->workup_acylation purification_acylation Purification workup_acylation->purification_acylation product_ketone 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone purification_acylation->product_ketone start_bromination 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone reaction_bromination Reaction at -78°C start_bromination->reaction_bromination reagents_bromination NaHMDS, TMSCl, Br₂ reagents_bromination->reaction_bromination workup_bromination Quench & Work-up reaction_bromination->workup_bromination purification_bromination Column Chromatography workup_bromination->purification_bromination final_product 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone purification_bromination->final_product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_tlc_issues TLC Troubleshooting cluster_nmr_issues NMR Troubleshooting cluster_solutions Potential Solutions start Low Yield or Impure Product tlc TLC Analysis start->tlc nmr ¹H NMR Analysis start->nmr multiple_spots Multiple Spots tlc->multiple_spots Observed complex_aromatic Complex Aromatic Region nmr->complex_aromatic Observed no_alpha_proton Absence of α-Proton Signal nmr->no_alpha_proton Observed low_rf_spot Significant Spot at Low Rf multiple_spots->low_rf_spot Corresponds to Starting Material high_rf_spot Significant Spot at High Rf multiple_spots->high_rf_spot Higher than Product purification Optimize Purification multiple_spots->purification check_stoichiometry Verify Reagent Stoichiometry low_rf_spot->check_stoichiometry high_rf_spot->check_stoichiometry control_temp Improve Temperature Control high_rf_spot->control_temp milder_reagents Use Milder Brominating Agent complex_aromatic->milder_reagents no_alpha_proton->check_stoichiometry

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 57%. What are the potential causes and how can I improve it?

A1: Low yields in the α-bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: The temperature for the enolate formation and subsequent bromination is critical. Ensure the reaction is maintained at the recommended -78°C. Deviations can lead to side reactions.

  • Reagent Quality: The quality of reagents, particularly the base (e.g., sodium bis(trimethylsilyl)amide) and the brominating agent (e.g., bromine), is crucial. Use freshly opened or properly stored reagents.

  • Moisture Contamination: The reaction is sensitive to moisture, which can quench the strong base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography techniques.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. The most probable side products are:

  • Unreacted Starting Material: As mentioned above, the reaction may be incomplete.

  • Dibrominated Product: Over-bromination can lead to the formation of the α,α-dibromo ketone. This is more likely if an excess of the brominating agent is used or if the reaction temperature is not well-controlled.

  • Ring Bromination: Although the primary reaction is α-bromination, electrophilic substitution on the aromatic ring can occur, especially under acidic conditions or with certain brominating agents. The electron-donating nature of the benzodioxin moiety can activate the ring towards electrophilic attack.

  • Degradation Products: The starting material or the product may be sensitive to the reaction conditions, leading to degradation.

Q3: How can I minimize the formation of the dibrominated side product?

A3: To minimize the formation of the α,α-dibromo ketone, consider the following strategies:

  • Stoichiometry: Use a slight excess of the starting material or a stoichiometric amount of the brominating agent. Carefully control the addition of bromine.

  • Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity for monobromination compared to bromine.

Q4: Are there alternative brominating agents I can use for this synthesis?

A4: Yes, several alternative brominating agents can be employed for the α-bromination of ketones. These may offer advantages in terms of selectivity, handling, and reaction conditions. Some common alternatives include:

  • N-Bromosuccinimide (NBS): Often used for selective monobromination.

  • Pyridinium Hydrobromide Perbromide (Py-HBr3): A solid, stable source of bromine that is easier to handle than liquid bromine.

  • Copper(II) Bromide (CuBr2): Can be used for the bromination of ketones, often in refluxing solvent.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material

This guide provides a systematic approach to troubleshooting low conversion rates.

LowConversionTroubleshooting start Low Conversion of Starting Material check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture optimize_base Optimize Base Addition and Enolate Formation Time check_reagents->optimize_base increase_time Increase Reaction Time check_conditions->increase_time increase_temp Carefully Increase Temperature (monitor side products) check_conditions->increase_temp success Improved Conversion optimize_base->success fail Persistent Low Conversion optimize_base->fail increase_time->success increase_time->fail increase_temp->success increase_temp->fail consider_alternative Consider Alternative Synthesis Route or Stronger Base fail->consider_alternative

Caption: Troubleshooting workflow for low starting material conversion.

Guide 2: Formation of Multiple Products

This guide helps in identifying and minimizing the formation of side products.

SideProductTroubleshooting start Multiple Products Observed on TLC identify_spots Identify Spots (Co-spot with Starting Material) start->identify_spots dibromo_suspected Dibrominated Product Suspected identify_spots->dibromo_suspected ring_bromo_suspected Ring Bromination Suspected identify_spots->ring_bromo_suspected optimize_stoichiometry Optimize Brominating Agent Stoichiometry (use <= 1.0 eq) dibromo_suspected->optimize_stoichiometry slow_addition Slow, Low-Temperature Addition of Bromine dibromo_suspected->slow_addition change_brominating_agent Use a Milder/More Selective Brominating Agent (e.g., NBS) ring_bromo_suspected->change_brominating_agent change_conditions Modify Reaction Conditions (e.g., avoid acidic conditions) ring_bromo_suspected->change_conditions purification Optimize Purification (Column Chromatography) optimize_stoichiometry->purification slow_addition->purification change_brominating_agent->purification change_conditions->purification success Pure Product Obtained purification->success

Caption: Troubleshooting workflow for the formation of multiple products.

Data Presentation

Table 1: Comparison of Brominating Agents for α-Bromination of Aryl Ketones

Brominating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported Yield Range (%)
Bromine (Br₂) -78°C to room temperature, various solvents (THF, CH₂Cl₂, AcOH)Readily available, inexpensiveHighly corrosive and toxic, can lead to over-bromination50-80
N-Bromosuccinimide (NBS) Room temperature to reflux, often with a radical initiator or acid catalystSolid, easier to handle, often more selective for monobrominationMore expensive than Br₂, can require activation70-95
Pyridinium Hydrobromide Perbromide (Py-HBr₃) Room temperature, various solvents (THF, AcOH)Solid, stable, easy to handleCan be less reactive than Br₂60-90
Copper(II) Bromide (CuBr₂) Reflux in solvents like ethyl acetate or chloroformUseful for certain substratesRequires higher temperatures, potential for metal contamination60-85

Table 2: Effect of Reaction Parameters on Yield

ParameterVariationEffect on YieldComments
Temperature -78°C vs. 0°CLower temperature generally favors higher selectivity and yield.Higher temperatures can increase the rate of side reactions.
Bromine Equivalents 0.9 vs. 1.1 vs. 1.5Using ≤ 1.0 equivalent minimizes dibromination.Excess bromine significantly increases the formation of the dibrominated product.
Solvent THF vs. DichloromethaneTHF is commonly used for enolate formation at low temperatures.Dichloromethane can also be used, but the choice may affect solubility and reactivity.

Experimental Protocols

Protocol 1: α-Bromination using Sodium bis(trimethylsilyl)amide and Bromine

This protocol is adapted from a reported synthesis of the target molecule.

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

  • Chlorotrimethylsilane (TMSCl)

  • Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide solution (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add chlorotrimethylsilane (1.1 eq) and stir for an additional 30 minutes at -78°C.

  • Slowly add a solution of bromine (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78°C for 1 hour.

  • Quench the reaction by adding a mixture of 5% sodium sulfite and 5% sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This is a general protocol that can be adapted for the synthesis.

Materials:

  • 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • In a round-bottom flask, dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) and NBS (1.05 eq) in carbon tetrachloride.

  • Add a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture with stirring, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Technical Support Center: Recrystallization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and similar α-bromo ketones.

Issue Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" (Forms a liquid layer instead of crystals) 1. The solution is supersaturated. 2. The cooling process is too rapid. 3. The chosen solvent is a poor solvent for the compound at all temperatures. 4. High levels of impurities are present.[1]1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 2. Insulate the flask to slow the cooling rate. 3. Re-evaluate the solvent system. Consider a mixed solvent system where the compound is more soluble in one solvent and less soluble in the other. 4. Consider pre-purification by column chromatography to remove significant impurities.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution is cooling too slowly, preventing nucleation.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. If the solution is not saturated, try adding a less polar co-solvent (an "anti-solvent") dropwise until turbidity persists, then heat to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 4. Add a seed crystal of the pure compound.
Low Recovery of Crystalline Product 1. Too much solvent was used, and the compound has some solubility in the cold solvent. 2. The crystals were filtered before crystallization was complete. 3. The crystals are being dissolved during the washing step.1. Concentrate the filtrate and cool it again to obtain a second crop of crystals. 2. Allow the solution to stand at a low temperature for a longer period. 3. Use a minimal amount of ice-cold washing solvent. Ensure the wash solvent is one in which the compound has very low solubility.
Colored Impurities in the Final Crystals 1. Colored impurities are co-crystallizing with the product. 2. The compound may be degrading.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the recrystallization is performed as quickly as possible and at the lowest necessary temperature to avoid degradation. α-bromo ketones can be lachrymatory and reactive.
Crystals are very fine or powder-like 1. The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.1. Ensure a slow cooling rate. The flask can be placed in a warm water bath that is allowed to cool to room temperature, and then transferred to an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone?

A1: The compound is typically a white to off-white solid.[2]

Q2: I don't have a specific recrystallization solvent for this compound. Where should I start?

A2: While a specific solvent system is not well-documented in the literature, for α-bromo ketones, mixtures of a more polar solvent with a less polar one are often effective.[3][4] A good starting point would be to test solubility in small amounts of solvents like ethyl acetate, acetone, hexane, and tert-butyl methyl ether to identify a suitable single or mixed solvent system. A rule of thumb is that solvents with similar functional groups to the compound might be good solubilizers; for this ketone, acetone or ethyl acetate could be good starting points.[4]

Q3: My compound is described as a pale yellow oil after synthesis. Can I still recrystallize it?

A3: Yes. The oily nature might be due to residual solvents or impurities.[1] Purification via silica gel column chromatography is a common method to obtain a solid that can then be recrystallized.[2][5] If you proceed with recrystallization of the oil, be prepared for potential challenges like the product "oiling out."

Q4: Are there any stability concerns with 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone during recrystallization?

A4: α-bromo ketones can be reactive and may degrade, especially with prolonged heating. It is advisable to minimize the time the solution is kept at high temperatures. Additionally, these compounds can be lachrymatory, so proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.

Q5: Dibromination is a potential side reaction in the synthesis. How does this affect recrystallization?

A5: The presence of dibrominated byproducts can complicate purification by recrystallization, as their solubility properties may be similar to the desired monobrominated product.[6][7] If significant amounts of dibrominated impurities are present, column chromatography is recommended prior to recrystallization.

Experimental Protocols

General Recrystallization Protocol

This is a general starting procedure. The choice of solvent and specific volumes should be optimized for your particular sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a potential solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, it is likely too good of a solvent. If it does not dissolve, gently warm the test tube. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a mixed solvent system (e.g., ethyl acetate/hexane or tert-butyl methyl ether/n-heptane).[3]

  • Dissolution: Place the crude 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes evaporate Evaporate Some Solvent crystals_form->evaporate No (Solution too dilute) induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No (Supersaturated) oil_out->crystals_form No add_solvent Add More Hot Solvent, Reheat, Cool Slowly oil_out->add_solvent Yes end Pure Product collect_crystals->end add_solvent->cool re_evaluate_solvent Re-evaluate Solvent System add_solvent->re_evaluate_solvent Persistent Oiling evaporate->cool induce_crystallization->crystals_form re_evaluate_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

References

Validation & Comparative

Characterization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive characterization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a versatile building block in organic synthesis. A comparative analysis of its expected spectroscopic data with related acetophenone derivatives is presented, supported by detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The target compound, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS Number: 102293-80-1), possesses a unique structural framework combining a bromoacetyl group with a protected catechol moiety. This combination makes it a valuable intermediate for the synthesis of various pharmaceutical and biologically active molecules. Accurate characterization is the first critical step in its application.

Comparative Analysis of Spectroscopic Data

To facilitate the identification and quality control of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, this section compares its predicted NMR and MS data with experimentally obtained data for structurally related bromoacetophenones. This comparison highlights the influence of the 2,2-dimethyl-4H-1,3-benzodioxin substituent on the spectroscopic properties.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
CompoundAromatic Protons (δ, ppm)-CH₂Br (δ, ppm)Other Protons (δ, ppm)Solvent
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted) ~7.5-7.7 (m, 2H), ~6.9 (d, 1H)~4.4~4.9 (s, 2H, -OCH₂-), ~1.5 (s, 6H, -C(CH₃)₂)CDCl₃
2-bromo-1-(4-fluorophenyl)ethanone8.02-8.05 (m, 2H), 7.18 (t, 2H)4.43 (s, 2H)-CDCl₃
2-bromo-1-(4-chlorophenyl)ethanone7.94 (d, 2H), 7.48 (d, 2H)4.42 (s, 2H)-CDCl₃
2-bromo-1-(4-bromophenyl)ethanone7.86 (d, 2H), 7.65 (d, 2H)4.12 (s, 2H)-CDCl₃
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂Br (δ, ppm)Other Carbons (δ, ppm)Solvent
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted) ~190~150, ~130, ~125, ~120, ~118, ~110~30~98 (-O-C(CH₃)₂-O-), ~65 (-OCH₂-), ~25 (-C(CH₃)₂)CDCl₃
2-bromo-1-(4-fluorophenyl)ethanone189.8166.0, 131.7, 130.3, 116.130.5-CDCl₃
2-bromo-1-(4-chlorophenyl)ethanone190.2140.5, 132.2, 130.3, 129.230.4-CDCl₃
2-bromo-1-(4-bromophenyl)ethanone190.4132.6, 132.2, 130.4, 129.330.4-CDCl₃
Table 3: Comparative Mass Spectrometry Data (Predicted vs. Experimental)
CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)Ionization Method
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted) C₁₂H₁₃BrO₃285.13284/286 (M⁺), 205 (M-Br)⁺, 189 (M-CH₂Br)⁺, 149EI
2-bromo-1-phenylethanoneC₈H₇BrO199.04198/200 (M⁺), 119 (M-Br)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺EI

Experimental Workflow

The structural characterization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone follows a logical workflow, beginning with sample preparation and proceeding through spectroscopic analysis and data interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent for NMR; Direct Infusion for MS) purification->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample_prep->nmr_acq ms_acq MS Data Acquisition (EI or ESI) sample_prep->ms_acq nmr_proc NMR Data Processing & Peak Assignment nmr_acq->nmr_proc ms_proc MS Data Processing & Fragmentation Analysis ms_acq->ms_proc structure_elucidation Structure Confirmation nmr_proc->structure_elucidation ms_proc->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay (d1): 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with data from similar structures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI (with GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For ESI (with LC-MS or direct infusion): Dissolve the sample in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 10-100 µg/mL.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate dependent on the instrument.

  • Drying Gas (N₂) Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI). For compounds containing bromine, look for the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Propose fragmentation pathways consistent with the structure of the molecule.

This guide provides a foundational framework for the characterization of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. By comparing predicted data with that of known analogs and adhering to standardized experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate.

"analytical methods for purity assessment of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For the intermediate 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, a multi-faceted analytical approach is essential for comprehensive purity profiling. Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products, and their identification and quantification are critical.[1][2][3][4][5]

This guide provides a comparative analysis of the principal analytical techniques for determining the purity of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities in the Synthesis

The synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone can introduce various impurities that necessitate robust analytical detection methods. A thorough purity assessment must be capable of identifying and quantifying:

  • Unreacted Starting Materials: Such as 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

  • Reagents: Residual brominating agents.

  • Isomeric Byproducts: Positional isomers that may form during the bromination reaction.

  • Degradation Products: Compounds resulting from instability under reaction or storage conditions.

  • Residual Solvents: Organic solvents utilized during the synthesis and purification processes.

Comparative Analysis of Purity Assessment Methods

An overview of the most effective analytical techniques for the purity assessment of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is presented below.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural and quantitative information.
Primary Use Quantification of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Structural elucidation, identification, and absolute quantification of the main component and impurities without the need for specific reference standards.[6][7][8][9][10]
Typical Limit of Detection (LOD) 0.01% - 0.1%0.001% - 0.05%0.1% - 1%
Typical Limit of Quantification (LOQ) 0.03% - 0.3%0.003% - 0.15%0.3% - 3%
Precision (RSD) < 2%< 5%< 3%
Sample Throughput HighMediumLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly effective for the quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities, particularly residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity and can be used for structural confirmation.[8][9][10]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and distinct proton signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone sample.

    • Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3).

  • Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 30 seconds).

    • A 90° pulse angle.

  • Purity Calculation: The absolute purity (w/w %) is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.

Visualization of Analytical Workflow

Purity Assessment Workflow Workflow for Purity Assessment of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone cluster_synthesis Synthesis & Initial Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of Target Compound Initial_Characterization Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Characterization HPLC HPLC-UV Analysis (Non-volatile impurities) Initial_Characterization->HPLC GCMS GC-MS Analysis (Volatile impurities/Residual Solvents) Initial_Characterization->GCMS qNMR qNMR Analysis (Absolute Purity & Structure Confirmation) Initial_Characterization->qNMR Data_Integration Integration of Data from all Methods HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Purity_Report Final Purity Report Generation Data_Integration->Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of the target compound.

Conclusion

A combination of orthogonal analytical techniques is crucial for a comprehensive purity assessment of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. HPLC is the gold standard for quantifying non-volatile impurities, while GC-MS is essential for identifying and quantifying volatile impurities and residual solvents.[2] qNMR provides an absolute measure of purity and valuable structural confirmation, serving as an excellent orthogonal method.[7][9] The choice and combination of these methods will depend on the specific requirements of the drug development stage and the nature of the expected impurities. By employing these techniques, researchers can ensure the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: Br₂ vs. NBS

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of α-brominated ketones, the choice of brominating agent is critical to ensure high yield, selectivity, and operational safety. This guide provides a comparative analysis of two common brominating agents, molecular bromine (Br₂) and N-Bromosuccinimide (NBS), for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This analysis is supported by experimental data for the Br₂ reaction and established protocols for α-bromination of aralkyl ketones using NBS.

Data Summary

The following table summarizes the key quantitative and qualitative differences between using Br₂ and a proposed NBS-based method for the target synthesis.

ParameterBr₂ MethodNBS Method (Proposed)
Starting Material 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF)Methanol
Catalyst/Promoter Sodium bis(trimethylsilyl)amide, ChlorotrimethylsilaneAcid catalyst (e.g., Montmorillonite K-10 or HBr)
Reaction Temperature -78 °C60-65 °C (reflux)[1]
Reaction Time ~1.5 hours10-20 minutes[2]
Reported Yield 57%[3][4]High yields typically reported for similar reactions[1][2]
Selectivity Good for α-brominationGenerally higher α-selectivity, minimizes aromatic bromination[2][5]
Handling/Safety Corrosive, toxic, requires careful handlingCrystalline solid, easier and safer to handle than Br₂[6]

Experimental Protocols

Protocol 1: Synthesis using Molecular Bromine (Br₂)[3][4]

This method involves the formation of a silyl enol ether intermediate followed by bromination.

  • Preparation of the Silyl Enol Ether:

    • Dissolve 1-(2,2-dimethyl-4H-benzo[d][7][8]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL) and cool the solution to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (1.0 M in THF, 2.9 mL) dropwise to the solution.

    • Stir the mixture at -78 °C for 1 hour.

    • Add chlorotrimethylsilane (290 mg, 2.64 mmol) and stir for an additional 30 minutes at -78 °C.

  • Bromination:

    • To the solution containing the silyl enol ether, add bromine (390 mg, 2.41 mmol) at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL).

    • Perform a standard extractive work-up using ethyl acetate.

    • Purify the crude residue by silica gel column chromatography using an ethyl acetate/petroleum ether (1/12) mixture to yield the final product, 2-bromo-1-(2,2-dimethyl-4H-benzo[d][7][8]dioxin-6-yl)ethanone, as a pale yellow oil (400 mg, 57% yield).[3][4]

Protocol 2: Proposed Synthesis using N-Bromosuccinimide (NBS)

This proposed protocol is based on established methods for the α-bromination of aralkyl ketones using NBS, which often utilize an acid catalyst.[1][2]

  • Reaction Setup:

    • To a solution of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (10 mmol) in methanol (20 mL), add N-Bromosuccinimide (1.1 equivalents, 11 mmol).

    • Add a catalytic amount of an acid catalyst, such as Montmorillonite K-10 (10% w/w) or a few drops of HBr in acetic acid.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC. Reaction times for similar substrates are typically short (10-20 minutes).[2]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

Logical Workflow for Synthesis and Reagent Comparison

G cluster_start Starting Material cluster_br2 Br₂ Pathway cluster_nbs NBS Pathway cluster_end Final Product start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone br2_reagent Br₂, NaHMDS, TMSCl THF, -78°C start->br2_reagent Method 1 nbs_reagent NBS, Acid Catalyst Methanol, Reflux start->nbs_reagent Method 2 br2_workup Quench & Purification br2_reagent->br2_workup end 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone br2_workup->end nbs_workup Filtration & Purification nbs_reagent->nbs_workup nbs_workup->end

Caption: Synthetic routes to the target compound using Br₂ and NBS.

Discussion

The α-halogenation of ketones under acidic conditions proceeds through an enol intermediate.[7][9][10] The rate-determining step is the formation of this enol, which then acts as a nucleophile, attacking the electrophilic halogen source.[10]

Br₂ Method: The documented procedure using molecular bromine achieves the synthesis through a silyl enol ether intermediate, which provides a defined nucleophile for the bromination step.[3][4] While effective, this multi-step process within the reaction vessel and the use of cryogenic temperatures (-78 °C) add to the operational complexity. Furthermore, molecular bromine is a hazardous substance that requires specialized handling procedures.

NBS Method: N-Bromosuccinimide is a widely used reagent for the α-bromination of ketones and offers several advantages over molecular bromine.[2] It is a crystalline solid, making it significantly easier and safer to handle.[6] Reactions with NBS are often performed under milder conditions, such as refluxing in a suitable solvent, and can be very rapid.[2] Critically, NBS can provide higher selectivity, minimizing potential side reactions such as bromination of the aromatic ring, which can be a concern with aralkyl ketones.[2][5] The presence of an acid catalyst is typically required to promote the formation of the enol intermediate.[8] While a specific yield for the target molecule using NBS is not available in the searched literature, high yields are generally reported for the α-bromination of similar ketones.[1][2]

For the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, both Br₂ and NBS are viable brominating agents. The reported Br₂ method provides a concrete, albeit lower-yielding (57%), pathway that requires cryogenic conditions and multiple reagents in situ. The proposed NBS method, based on established literature for analogous transformations, presents a compelling alternative that promises simpler execution, milder reaction conditions, shorter reaction times, and enhanced safety. For researchers and drug development professionals, the NBS method would likely be the preferred choice for its operational advantages and potentially higher selectivity, though optimization of the reaction conditions for this specific substrate would be necessary to maximize the yield.

References

Reactivity Showdown: α-Bromo Ketones vs. α-Chloro Ketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of α-bromo ketones and α-chloro ketones, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, α-halo ketones are pivotal intermediates, prized for their versatility in constructing complex molecular architectures. The choice between an α-bromo and an α-chloro ketone can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of their reactivity, supported by quantitative data from key reactions, detailed experimental protocols, and mechanistic insights to inform your synthetic strategies.

The Decisive Factor: Leaving Group Ability

The fundamental difference in reactivity between α-bromo ketones and α-chloro ketones lies in the nature of the halogen substituent. Bromide is a better leaving group than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a more stable, weaker conjugate base than the chloride ion (Cl⁻). In nucleophilic substitution reactions, a more stable leaving group facilitates a faster reaction rate.

This principle is consistently observed across a range of reactions, including nucleophilic substitutions, Favorskii rearrangements, and enolate alkylations. The enhanced reactivity of α-bromo ketones often translates to milder reaction conditions, shorter reaction times, and, in some cases, higher yields compared to their α-chloro counterparts.

Quantitative Reactivity Comparison: A Data-Driven Analysis

To provide a clear and quantitative comparison, the following tables summarize experimental data from various studies, highlighting the reactivity differences between α-bromo and α-chloro ketones in key synthetic transformations.

Table 1: Relative Rates of Nucleophilic Substitution (S(_N)2)

The S(_N)2 reaction is a cornerstone of organic synthesis. The data below clearly demonstrates the superior reactivity of α-bromo ketones in this class of reactions.

SubstrateNucleophileSolventRelative Rate (k_bromo / k_chloro)Reference
Phenacyl HalideAnilineMethanol~50-100[1]
HaloacetoneAcetate IonAcetone5.98 (at 0.2 °C)
HaloacetoneAzide IonAcetone~30

Note: The relative rate for phenacyl halide with aniline is an estimation based on qualitative descriptions and typical leaving group effects, as direct side-by-side kinetic data under identical conditions was not available in the searched literature. The data for haloacetone is derived from a study on the steric effects in nucleophilic substitution of α-halo ketones.

Table 2: Comparative Yields in the Favorskii Rearrangement

The Favorskii rearrangement is a valuable method for the synthesis of carboxylic acid derivatives, often involving a ring contraction. While direct side-by-side yield comparisons under identical conditions are scarce, the available data suggests that α-bromo ketones can provide excellent yields.

SubstrateBaseProductYield (%)Reference
2-BromocyclohexanoneSodium MethoxideMethyl Cyclopentanecarboxylate78[2]
2-ChlorocyclohexanoneSodium EthoxideEthyl Cyclopentanecarboxylate75-81

Note: The yield for 2-chlorocyclohexanone is reported from a different study and may have slightly different reaction conditions.

Mechanistic Insights and Reaction Pathways

The enhanced reactivity of α-bromo ketones is a direct consequence of the lower activation energy required for the departure of the bromide ion. This is a recurring theme across various reaction mechanisms.

Nucleophilic Substitution (S(_N)2) Pathway

The S(_N)2 reaction of an α-halo ketone involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the halide ion. The transition state is stabilized by the adjacent carbonyl group. The better leaving group ability of bromide lowers the energy of this transition state, accelerating the reaction.

Caption: Generalized S(_N)2 mechanism on an α-halo ketone.

Favorskii Rearrangement Workflow

The Favorskii rearrangement of a cyclic α-halo ketone proceeds through a cyclopropanone intermediate. The initial deprotonation to form an enolate is followed by intramolecular nucleophilic attack to displace the halide. The superior leaving group ability of bromide facilitates this key cyclization step.

Favorskii_Workflow A α-Halo Ketone (Bromo or Chloro) C Enolate Formation (Deprotonation at α') A->C B Base (e.g., NaOMe) B->C D Intramolecular Sₙ2 Attack C->D E Cyclopropanone Intermediate D->E Halide Departure F Nucleophilic Attack on Carbonyl E->F G Ring Opening F->G H Carboxylic Acid Derivative G->H

Caption: Workflow for the Favorskii rearrangement.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key reactions involving α-halo ketones.

Protocol 1: α-Bromination of a Ketone (General Procedure)

This protocol describes a general method for the synthesis of an α-bromo ketone from a ketone using N-bromosuccinimide (NBS).

Materials:

  • Ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ketone in DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add NBS and a catalytic amount of p-TsOH to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-bromo ketone.

Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol details the ring contraction of 2-bromocyclohexanone to methyl cyclopentanecarboxylate.[2]

Materials:

  • 2-Bromocyclohexanone (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride solution

  • Brine

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, add sodium metal to anhydrous methanol at 0 °C with stirring until all the sodium has reacted.

  • Reaction Setup: Dissolve 2-bromocyclohexanone in anhydrous diethyl ether in a separate flask.

  • Reaction: Transfer the 2-bromocyclohexanone solution to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.

  • Allow the mixture to warm to room temperature, then heat to 55 °C and stir for 4 hours.

  • Workup: Cool the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield methyl cyclopentanecarboxylate.

Conclusion and Recommendations

For researchers and drug development professionals, this has several practical implications:

  • Reaction Conditions: Reactions with α-bromo ketones can often be carried out under milder conditions (e.g., lower temperatures, weaker bases) compared to their chloro analogs.

  • Reaction Times: The increased reactivity of α-bromo ketones typically leads to shorter reaction times, improving throughput and efficiency.

  • Substrate Scope: In cases where a substrate is sluggish or unreactive as an α-chloro ketone, the corresponding α-bromo ketone may prove to be a viable alternative.

However, the choice of α-halo ketone is not always straightforward. Factors such as the cost and availability of starting materials, as well as potential side reactions, must also be considered. α-Chloro ketones, being generally less expensive, may be preferred for large-scale syntheses if their reactivity is sufficient.

Ultimately, the selection between an α-bromo and an α-chloro ketone should be made on a case-by-case basis, weighing the desired reactivity against practical considerations. This guide provides the foundational knowledge and data to make an informed decision, enabling the strategic design of efficient and robust synthetic routes.

References

A Comparative Guide to the Synthesis and HPLC Validation of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a key intermediate in pharmaceutical synthesis. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for the validation of its synthesis, ensuring product quality and consistency. All experimental data is presented in clear, comparative tables, and methodologies are described in detail to facilitate replication and adaptation.

Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: A Comparative Overview

The synthesis of the target compound primarily involves the α-bromination of the corresponding acetophenone derivative. Here, we compare two prominent methods: direct bromination using molecular bromine and a milder approach with pyridine hydrobromide perbromide.

Method 1: Direct Bromination with Molecular Bromine

This established method involves the direct reaction of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with bromine. While effective, this method requires careful handling of corrosive and toxic liquid bromine.

Method 2: Bromination with Pyridine Hydrobromide Perbromide

An alternative approach utilizes pyridine hydrobromide perbromide, a solid and more manageable brominating agent. This method often offers improved safety and handling characteristics.[1]

Comparison of Synthetic Methods
ParameterMethod 1: Direct BrominationMethod 2: Pyridine Hydrobromide Perbromide
Brominating Agent Molecular Bromine (Br₂)Pyridine Hydrobromide Perbromide
Solvent TetrahydrofuranAcetic Acid[1]
Reaction Temperature -78°C to room temperature90°C[1]
Reported Yield ~57%[2]>80% (for similar substrates)[1]
Safety Considerations Highly corrosive and toxic liquidSolid, easier to handle
Work-up Aqueous sodium sulfite and bicarbonate quench, extractionNot specified, likely aqueous work-up and extraction
Purification Silica gel column chromatography[2]Recrystallization or column chromatography

Experimental Protocols: Synthesis

Protocol for Method 1: Direct Bromination with Molecular Bromine[2]
  • Dissolve 1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide in THF (1.2 eq) and stir for 1 hour at -78°C.

  • Add chlorotrimethylsilane (1.1 eq) and continue stirring for 30 minutes at -78°C.

  • Add a solution of bromine (1.0 eq) in THF dropwise and stir for an additional hour at -78°C.

  • Quench the reaction by adding a 5% aqueous solution of sodium sulfite and 5% sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.

Protocol for Method 2: Bromination with Pyridine Hydrobromide Perbromide (Adapted from a general procedure)[1]
  • Suspend 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (1.0 eq) and pyridine hydrobromide perbromide (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography.

HPLC Validation of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Synthesis

A validated HPLC method is crucial for ensuring the purity and quality of the synthesized intermediate. Below is a proposed HPLC method and a comprehensive validation protocol based on ICH guidelines.[4][5][6][7][8][9][10][11]

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[12][13]
Flow Rate 1.0 mL/min[12][13]
Detection Wavelength UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Column Temperature 30°C[13]
Diluent Mobile Phase
HPLC Method Validation Protocol

The validation of the analytical method will be performed according to ICH Q2(R1) guidelines and will include the following parameters:

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This will be demonstrated by comparing the chromatograms of the analyte, a blank (diluent), and a placebo (reaction mixture without the starting material).

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five standard solutions of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%). Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day by the same analyst.

  • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the HPLC method parameters, such as flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5°C).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the %RSD of the results should not be significantly affected.

Summary of HPLC Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Peak purity and resolution from other componentsAnalyte peak is well-resolved from any impurities or placebo peaks.
Linearity Correlation coefficient (r²) of calibration curver² ≥ 0.999
Accuracy Percent recovery of spiked samples98.0% - 102.0%
Precision (%RSD) Repeatability and Intermediate Precision≤ 2.0%
LOD & LOQ Signal-to-noise ratio or statistical calculationTo be determined and reported
Robustness System suitability under varied conditionsSystem suitability passes under all varied conditions.

Visualizing the Workflow and Validation Logic

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation HPLC Validation start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone bromination α-Bromination start->bromination workup Reaction Work-up bromination->workup purification Purification workup->purification product 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone purification->product hplc_analysis HPLC Analysis product->hplc_analysis data_evaluation Data Evaluation hplc_analysis->data_evaluation validation_report Validation Report data_evaluation->validation_report

Caption: Experimental workflow from synthesis to HPLC validation.

HPLC_Validation_Parameters cluster_main HPLC Method Validation cluster_parameters Key Validation Parameters (ICH Q2) Validation Validated HPLC Method Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Logical relationship of HPLC validation parameters.

References

A Comparative Guide to the Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two distinct synthetic routes for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a valuable building block in medicinal chemistry. The comparison is based on experimental data to facilitate informed decisions in process development and optimization.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: α-Bromination of a Ketone PrecursorRoute 2: Acetalization of a Dihydroxyaryl Precursor
Starting Material 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Key Transformation Enolate formation followed by electrophilic brominationAcid-catalyzed acetal formation
Brominating Agent Bromine (Br₂)Pre-installed on the starting material
Reagents Sodium bis(trimethylsilyl)amide, Chlorotrimethylsilane, Bromine2-Methoxypropene, Toluene-4-sulfonic acid
Solvent Tetrahydrofuran (THF)Dichloromethane (CH₂Cl₂)
Reaction Temperature -78 °C23 °C (Room Temperature)
Reaction Time ~2.5 hours3 hours
Yield 57%[1][2]~82.5% (calculated from experimental data)[1]
Workup/Purification Extractive workup, Silica gel column chromatographyFiltration through triethylamine-deactivated silica, Evaporation, Crystallization

Synthetic Route Schematics

Synthesis_Comparison cluster_route1 Route 1: α-Bromination cluster_route2 Route 2: Acetalization A1 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone P 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A1->P Yield: 57% R1 1. NaHMDS, TMSCl, THF, -78°C 2. Br₂, -78°C B1 2-bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethanone P2 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B1->P2 Yield: ~82.5% R2 2-Methoxypropene, TsOH CH₂Cl₂, 23°C

Caption: Comparison of two synthetic pathways to the target molecule.

Experimental Protocols

Route 1: α-Bromination of 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[1][2]

Materials:

  • 1-(2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)ethanone (500 mg, 2.43 mmol)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0M, 2.9 mL)

  • Chlorotrimethylsilane (TMSCl) (290 mg, 2.64 mmol)

  • Bromine (390 mg, 2.41 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ethyl acetate

  • Petroleum ether

  • 5% aqueous sodium sulfite

  • 5% aqueous sodium bicarbonate

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)ethanone in anhydrous THF is cooled to approximately -78 °C.

  • Sodium bis(trimethylsilyl)amide solution is added, and the mixture is stirred at -78 °C for about 1 hour.

  • Chlorotrimethylsilane is then added, and stirring is continued at -78 °C for 30 minutes.

  • Bromine is added to the reaction mixture, which is then stirred for an additional hour at -78 °C.

  • The reaction is quenched by the addition of a 5% aqueous solution of sodium sulfite and 5% sodium bicarbonate.

  • A standard extractive workup with ethyl acetate is performed.

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12) as the eluent to yield the final product as a pale yellow oil.

Route 2: Acetalization of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[1]

Materials:

  • 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (5 g)

  • 2-Methoxypropene (10 g)

  • Toluene-4-sulfonic acid (TsOH) (0.5 g)

  • Dichloromethane (CH₂Cl₂) (100 ml)

  • Triethylamine-deactivated silica

  • Light petroleum (b.p. 60°-80°)

Procedure:

  • A solution of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and toluene-4-sulfonic acid in dichloromethane is stirred at 23 °C.

  • 2-Methoxypropene is added to the solution over a period of 15 minutes.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • The mixture is then filtered through a pad of triethylamine-deactivated silica.

  • The solvent is removed by evaporation to yield an oil.

  • The crude product is purified by crystallization from light petroleum to afford the title compound as white crystals.

Concluding Remarks

Both synthetic routes offer viable methods for the preparation of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. Route 2, the acetalization of a dihydroxyaryl precursor, presents a significantly higher yield and operates at a more convenient room temperature, avoiding the cryogenic conditions required for Route 1. However, the choice of synthesis will also depend on the availability and cost of the respective starting materials. For laboratories equipped for low-temperature reactions, the α-bromination of the ketone precursor remains a solid alternative. The provided data and protocols should assist researchers in selecting the most suitable method based on their specific laboratory capabilities and project requirements.

References

Spectroscopic Analysis: A Comparative Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone with its chloro- and non-halogenated analogs, supported by predicted data and established spectroscopic principles. This guide provides detailed experimental protocols and a logical workflow for spectroscopic analysis.

Executive Summary

This guide offers a comparative spectroscopic analysis of the target compound, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, and two key alternatives: 2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. Due to the limited availability of public experimental spectra for the halogenated derivatives, this guide utilizes predicted spectroscopic data alongside the available experimental data for the non-halogenated precursor. The comparison focuses on key diagnostic regions in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) to highlight the structural differences and aid in the identification and characterization of these compounds.

Introduction

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry and organic synthesis.[1][2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and further development. This guide provides a detailed comparison of its spectroscopic features with those of its chloro- and non-halogenated analogs, offering a valuable resource for researchers working with these or structurally similar compounds.

Spectroscopic Data Comparison

The following tables summarize the key predicted and experimental spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) of -CH₂-Br/Cl (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of -O-CH₂-O- (ppm)Chemical Shift (δ) of -C(CH₃)₂- (ppm)
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 4.4 - 4.6~ 7.3 - 7.8~ 4.9~ 1.5
2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 4.3 - 4.5~ 7.3 - 7.8~ 4.9~ 1.5
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Experimental)N/A (CH₃ at ~2.5 ppm)~ 7.3 - 7.7~ 4.8~ 1.5

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of -CH₂-Br/Cl (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of -O-CH₂-O- (ppm)Chemical Shift (δ) of -C(CH₃)₂- (ppm)Chemical Shift (δ) of -C(CH₃)₂- (ppm)
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 190 - 195~ 30 - 35~ 115 - 155~ 65~ 98~ 25
2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 190 - 195~ 40 - 45~ 115 - 155~ 65~ 98~ 25
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Experimental)~ 197N/A (CH₃ at ~26 ppm)~ 115 - 155~ 64~ 98~ 25

Table 3: IR Spectroscopy Data (Predicted and Experimental)

CompoundC=O Stretch (cm⁻¹)C-Br/C-Cl Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 1680 - 1700~ 600 - 700~ 1050 - 1250~ 3000 - 3100
2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Predicted)~ 1680 - 1700~ 700 - 800~ 1050 - 1250~ 3000 - 3100
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Experimental)~ 1670 - 1690N/A~ 1050 - 1250~ 3000 - 3100

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Patterns
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone284/286 (due to ⁷⁹Br/⁸¹Br)Loss of Br, loss of CH₂Br, loss of C(CH₃)₂, fragmentation of the benzodioxin ring.
2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone240/242 (due to ³⁵Cl/³⁷Cl)Loss of Cl, loss of CH₂Cl, loss of C(CH₃)₂, fragmentation of the benzodioxin ring.
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone206Loss of CH₃, loss of COCH₃, loss of C(CH₃)₂, fragmentation of the benzodioxin ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

    • ¹³C NMR: A proton-decoupled experiment (e.g., using broadband decoupling) is standard to obtain singlets for each unique carbon. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This is a rapid and common method.

    • KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Data Acquisition:

    • EI-MS: The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.

    • ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often preserves the molecular ion.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure. For compounds containing bromine or chlorine, the characteristic isotopic patterns of these elements are diagnostic.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the target compound and its alternatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison S1 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone A1 ¹H NMR S1->A1 A2 ¹³C NMR S1->A2 A3 IR Spectroscopy S1->A3 A4 Mass Spectrometry S1->A4 S2 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone S2->A1 S2->A2 S2->A3 S2->A4 S3 2-chloro-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone S3->A1 S3->A2 S3->A3 S3->A4 D1 Chemical Shifts (δ) A1->D1 A2->D1 D2 Functional Group Frequencies (cm⁻¹) A3->D2 D3 Molecular Ion & Fragmentation (m/z) A4->D3 D4 Structural Elucidation & Comparison D1->D4 D2->D4 D3->D4

Caption: Workflow for the spectroscopic analysis of the target compound and its analogs.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and its chloro- and non-halogenated counterparts. The tabulated data and detailed experimental protocols offer a practical resource for researchers in the field. The distinct spectroscopic signatures arising from the α-halogenation are highlighted, providing a basis for the identification and characterization of these and similar molecules. While experimental data for the halogenated compounds remains elusive in the public domain, the predictive approach outlined here, combined with the provided experimental workflows, equips researchers with the necessary tools to confidently analyze these compounds in a laboratory setting.

References

A Comparative Analysis of Brominating Agents for Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate brominating agent for aromatic ketones is a critical decision that influences yield, selectivity, and overall efficiency. This guide provides a comprehensive comparison of common brominating agents—N-Bromosuccinimide (NBS), elemental Bromine (Br₂), Pyridinium Tribromide (PyBr₃), and Copper(II) Bromide (CuBr₂)—supported by experimental data and detailed protocols to facilitate informed reagent selection.

Performance Overview: A Quantitative Comparison

The efficacy of a brominating agent is best assessed through quantitative metrics such as reaction yield, selectivity for the desired product, and the conditions required to achieve optimal results. The following table summarizes the performance of the four primary agents in the α-bromination of acetophenone and its derivatives.

Brominating AgentSubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Selectivity & Remarks
N-Bromosuccinimide (NBS) Acetophenonep-TsOH / Dichloromethane (Microwave)800.5>99 (conversion)Highly efficient under microwave conditions. Selective for the α-position.[1]
4-Chloroacetophenone- / Acetic Acid903LowPoor performance under these specific thermal conditions.[2]
Bromine (Br₂) AcetophenoneHCl / Methanol0-51Not SpecifiedAcid catalyst is crucial. Risk of ring bromination with activated rings and dibromination.[1][3]
Pyridinium Tribromide (PyBr₃) 4-ChloroacetophenoneAcetic Acid90385 ± 4High efficiency and a safer, solid alternative to liquid Br₂.[2]
4-(Trifluoromethyl)acetophenoneAcetic Acid90390 ± 5Excellent yield for electron-deficient substrates.[2]
Copper(II) Bromide (CuBr₂) 4-Chloroacetophenone- / Acetic Acid903~60Moderate yield; a heterogeneous and relatively safe option.[2]

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the α-bromination of aromatic ketones using each of the compared reagents.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TsOH) under Microwave Irradiation[1]

Objective: To achieve rapid and high-yield α-bromination of acetophenone.

Materials:

  • Acetophenone (1 mmol)

  • N-Bromosuccinimide (1.1 mmol)

  • p-Toluenesulfonic acid (0.2 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • In a microwave reactor vessel, combine acetophenone, N-Bromosuccinimide, and p-toluenesulfonic acid in dichloromethane.

  • Irradiate the reaction mixture at 80°C for 30 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: α-Bromination using Bromine (Br₂) in Methanol[1]

Objective: To perform α-bromination of acetophenone using elemental bromine.

Materials:

  • Acetophenone (2.08 mmol)

  • Bromine (2 mmol)

  • Methanol (60 mL)

  • Concentrated HCl (1 mL)

Procedure:

  • Dissolve acetophenone in methanol in a round-bottom flask.

  • Add concentrated HCl to the solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of bromine in methanol dropwise with stirring.

  • Continue stirring at 0-5°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution and extract the product.

Protocol 3: α-Bromination using Pyridinium Tribromide (PyBr₃)[2]

Objective: To synthesize α-bromo-4-chloroacetophenone with high yield using a solid brominating agent.

Materials:

  • 4-Chloroacetophenone (5.0 mmol)

  • Pyridinium tribromide (5.5 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone in glacial acetic acid.

  • Add pyridinium tribromide to the solution.

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude α-bromoacetophenone derivative.

  • Recrystallize the product from a suitable solvent for further purification if necessary.

Protocol 4: α-Bromination using Copper(II) Bromide (CuBr₂)[4]

Objective: To perform α-bromination using a heterogeneous and safer brominating agent.

Materials:

  • Aromatic ketone

  • Copper(II) Bromide

  • Chloroform/Ethyl acetate mixture

Procedure:

  • Suspend the aromatic ketone and copper(II) bromide in a chloroform/ethyl acetate solvent system.

  • Reflux the heterogeneous mixture with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Mechanistic Considerations and Reagent Selection

The choice of a brominating agent often depends on the desired outcome and the substrate's electronic properties. The general mechanism for acid-catalyzed α-bromination proceeds through an enol intermediate.

BrominationMechanism A Aromatic Ketone B Enol Intermediate A->B + H+ / - H+ H_plus H+ C α-Bromo Ketone B->C + Br₂ Br2 Br-Br HBr HBr

Caption: Acid-catalyzed α-bromination mechanism.

The selection of a specific brominating agent can be guided by the following workflow, which considers factors such as safety, desired selectivity, and substrate reactivity.

ReagentSelection start Start: Need for α-Bromination of Aromatic Ketone safety Is handling of liquid Br₂ a concern? start->safety br2 Consider Br₂ with caution safety->br2 No solid_reagents Choose solid reagents: NBS, PyBr₃, or CuBr₂ safety->solid_reagents Yes selectivity Is high selectivity for mono-bromination critical? reactivity Is the aromatic ring highly activated? selectivity->reactivity No nbs_pybr3 NBS or PyBr₃ are excellent choices selectivity->nbs_pybr3 Yes mild_reagent Use a milder reagent like NBS or CuBr₂ to avoid ring bromination reactivity->mild_reagent Yes proceed Proceed with chosen reagent reactivity->proceed No br2->selectivity solid_reagents->selectivity nbs_pybr3->reactivity cu_br2 CuBr₂ is a good alternative cu_br2->reactivity mild_reagent->proceed

Caption: Decision workflow for selecting a brominating agent.

Concluding Remarks

The choice of a brominating agent for aromatic ketones is a multifaceted decision.

  • N-Bromosuccinimide (NBS) is a versatile and selective reagent, particularly effective under microwave irradiation or with appropriate catalysts.

  • Elemental Bromine (Br₂) is a powerful but hazardous reagent that requires careful handling to control selectivity and avoid side reactions.

  • Pyridinium Tribromide (PyBr₃) offers a safer, solid alternative to liquid bromine with comparable or superior yields in many cases.[4]

  • Copper(II) Bromide (CuBr₂) provides a heterogeneous and relatively safe method, though it may result in more moderate yields compared to other reagents.[2]

Ultimately, the optimal choice will depend on the specific substrate, the desired scale of the reaction, and the safety and environmental considerations of the laboratory. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their synthetic needs.

References

"yield comparison of different synthesis methods for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthesis methods for the versatile building block, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This compound is a valuable precursor in the synthesis of various pharmaceutical agents. The following sections detail the experimental protocols and yield data for different synthetic approaches, offering insights into their respective advantages and disadvantages.

Data Summary

The following table summarizes the quantitative data for the synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone via two distinct methods.

ParameterMethod A: Enolate-Mediated BrominationMethod B: Direct Bromination with Br2
Starting Material 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Key Reagents Sodium bis(trimethylsilyl)amide, ChlorotrimethylsilaneAcetic Acid (catalyst)
Solvent TetrahydrofuranDichloromethane
Temperature -78 °CRoom Temperature
Reaction Time ~2.5 hoursNot specified (typically a few hours)
Yield 57%[1][2]Not reported in literature for this specific substrate
Purification Silica gel column chromatography[1][2]Aqueous workup and recrystallization (proposed)

Experimental Protocols

Method A: Enolate-Mediated Bromination

This method involves the formation of a silyl enol ether intermediate, which is then brominated.

Procedure:

  • A solution of 1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in tetrahydrofuran (20 mL) is cooled to approximately -78 °C.[1][2]

  • Sodium bis(trimethylsilyl)amide (1.0M in tetrahydrofuran, 2.9 mL) is added to the solution.[1][2]

  • The mixture is stirred at -78 °C for about 1 hour, followed by the addition of chlorotrimethylsilane (290 mg, 2.64 mmol).[1][2]

  • After stirring for 30 minutes at -78 °C, bromine (390 mg, 2.41 mmol) is added.[1][2]

  • The reaction is stirred for an additional hour at -78 °C.[1][2]

  • The reaction is quenched by adding an aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL).[1][2]

  • The product is extracted with ethyl acetate, and the crude residue is purified by silica gel column chromatography (ethyl acetate/petroleum ether, 1/12) to yield the final product as a pale yellow oil (400 mg, 57% yield).[1][2]

Method B: Proposed Direct Bromination with Elemental Bromine

This proposed method is based on the common laboratory practice of direct alpha-bromination of aryl ketones using elemental bromine in a suitable solvent, often with an acid catalyst. While a specific yield for this reaction on the target substrate is not available in the reviewed literature, this approach represents a plausible and more direct alternative to Method A.

Proposed Procedure:

  • Dissolve 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in a suitable solvent such as dichloromethane or acetic acid.

  • Add a catalytic amount of a strong acid, like hydrobromic acid or acetic acid (if not used as the solvent).

  • Slowly add a stoichiometric amount of elemental bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature, with stirring. The reaction should be monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion, the reaction mixture would be quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.

  • The organic layer would be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated.

  • The crude product would then be purified, typically by recrystallization or column chromatography.

Visualizing the Synthetic Approaches

The following diagrams illustrate the logical workflow of the two synthesis methods.

Synthesis_Comparison cluster_method_a Method A: Enolate-Mediated Bromination cluster_method_b Method B: Proposed Direct Bromination A_start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A_reagents 1. NaHMDS, TMSCl, THF, -78°C 2. Br₂, -78°C A_start->A_reagents Reaction A_product 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone A_reagents->A_product Purification A_yield Yield: 57% A_product->A_yield B_start 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B_reagents Br₂, CH₂Cl₂ or AcOH (catalyst) Room Temperature B_start->B_reagents Reaction B_product 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone B_reagents->B_product Purification B_yield Yield: Not Reported B_product->B_yield

Caption: A flowchart comparing the key steps of two synthesis methods.

Comparison and Discussion

Method A (Enolate-Mediated Bromination) offers a well-defined protocol with a reported yield of 57%.[1][2] The use of a strong base (NaHMDS) and low temperatures (-78 °C) suggests a highly controlled reaction that proceeds through the formation of a silyl enol ether. This level of control can be advantageous in preventing side reactions, such as multiple brominations or aromatic ring bromination. However, this method requires cryogenic conditions, which may not be ideal for large-scale industrial synthesis due to the associated costs and specialized equipment. The use of moisture-sensitive and pyrophoric reagents like NaHMDS also necessitates careful handling and an inert atmosphere.

Method B (Proposed Direct Bromination) represents a more classical and operationally simpler approach to α-bromination. The reaction is typically run at or near room temperature and does not require the use of strong, air-sensitive bases or cryogenic temperatures. This makes the proposed method potentially more scalable and cost-effective. However, direct bromination of activated aromatic systems can sometimes lead to a mixture of products, including di-brominated species and bromination on the aromatic ring, which could necessitate more rigorous purification and potentially lead to a lower isolated yield of the desired product. The lack of a reported yield for this specific substrate is a significant drawback for a direct comparison of efficiency.

References

A Comparative Guide to the Analytical Determination of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: GC-MS vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the analysis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This compound is a notable intermediate in synthetic organic chemistry, and its accurate identification and quantification are crucial for process control and quality assurance. While specific application notes for this exact analyte are not widely published, this guide extrapolates from established principles of analyzing brominated aromatic ketones and benzodioxin derivatives to present robust, practical analytical frameworks.

Quantitative Data Summary

The following table summarizes the key performance parameters for the GC-MS and HPLC-MS analysis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. The GC-MS data is predictive, based on the compound's structure and typical behavior of similar molecules, while the HPLC-MS parameters are adapted from established methods for related benzodioxin compounds.

ParameterGC-MS (Predictive)HPLC-MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility RequiredNot required
Typical Stationary Phase 5% Phenyl-methylpolysiloxaneC18 (Reversed-Phase)
Mobile Phase Inert Gas (e.g., Helium)Acetonitrile/Water Gradient
Estimated Retention Time 15-20 minutes5-10 minutes
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Key Mass Fragments (m/z) Molecular Ion: 284/286 (Br isotope pattern)Fragments: 205 (M-Br), 177 (M-Br-CO), 163 (Benzodioxin fragment)Protonated Molecule: 285/287 [M+H]⁺Adducts: 307/309 [M+Na]⁺
Primary Application Identification of volatile and semi-volatile impurities; structural elucidation via fragmentation patterns.Quantification in complex matrices; analysis of thermally labile or non-volatile compounds.

Experimental Protocols

GC-MS Method for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This protocol outlines a standard approach for the analysis of the target compound using GC-MS.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.[1]

  • Perform serial dilutions to obtain working standards and quality control samples at desired concentrations (e.g., 1-100 µg/mL).

  • Filter the final solutions through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[1]

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2][3]

  • Injector Temperature: 280°C.[3]

  • Injection Volume: 1 µL in splitless mode.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][3]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Scan Range: m/z 40-400.

c) Data Analysis:

  • Identify the peak corresponding to the target analyte based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the isotopic signature of bromine (M+ and M+2 peaks of approximately equal intensity).

HPLC-MS Method for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

This method is adapted from established protocols for the analysis of benzodioxole and benzodiazepine derivatives and is suitable for quantitative analysis.[4][5][6]

a) Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile or methanol.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.[4]

  • For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) clean-up step may be necessary.[4]

  • Filter all solutions through a 0.22 µm syringe filter into HPLC vials.[4]

b) Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 5% B.

    • 0-5 min: Ramp to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Scan Range: m/z 100-500.

c) Data Analysis:

  • Quantify the analyte by integrating the peak area of the extracted ion chromatogram for the protonated molecule [M+H]⁺ (m/z 285/287).

  • Use a calibration curve generated from the standards of known concentrations for accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis and a logical comparison of the two analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution in Volatile Solvent A->B C Dilution B->C D Filtration C->D E Injection D->E F Separation in GC Column E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Peak Integration H->I J Spectral Library Comparison I->J K Quantification J->K

GC-MS Experimental Workflow

Technique_Comparison cluster_gcms GC-MS cluster_hplcms HPLC-MS GC_Sample Volatile Sample GC_Sep Gas Phase Separation (Volatility) GC_Sample->GC_Sep GC_Ion Hard Ionization (EI) (Extensive Fragmentation) GC_Sep->GC_Ion GC_Output Structural Information GC_Ion->GC_Output HPLC_Sample Soluble Sample (Non-Volatile OK) HPLC_Sep Liquid Phase Separation (Polarity/Affinity) HPLC_Sample->HPLC_Sep HPLC_Ion Soft Ionization (ESI) (Intact Molecule) HPLC_Sep->HPLC_Ion HPLC_Output Quantitative Data HPLC_Ion->HPLC_Output Analyte Analyte: 2-bromo-1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethanone Analyte->GC_Sample Analyte->HPLC_Sample

GC-MS vs. HPLC-MS: A Logical Comparison

References

Safety Operating Guide

Proper Disposal of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and its empty containers as hazardous waste. Professional disposal by a licensed service is required.

This guide provides essential safety and logistical information for the proper disposal of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS No. 102293-80-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

I. Immediate Safety and Waste Characterization

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a halogenated organic compound. Due to its chemical structure, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Key Waste Information Summary

ParameterInformationSource/Justification
Chemical Name 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanoneIUPAC Name
CAS Number 102293-80-1Chemical Abstract Service
Waste Category Hazardous Waste; Halogenated Organic WastePresence of Bromine
Physical Form SolidSupplier Information
Primary Hazard Potential environmental hazard; handle with care.General for halogenated compounds
Disposal Route Licensed hazardous waste disposal company.SDS Recommendation[1]

II. Personal Protective Equipment (PPE) and Handling

Before handling the chemical for disposal, ensure that the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of pure 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, as well as contaminated materials.

1. Waste Segregation:

  • Do not mix this compound with non-halogenated chemical waste.
  • A dedicated, clearly labeled waste container for "Halogenated Organic Solids" should be used.
  • If dissolved in a solvent for experimental use, the resulting solution should be disposed of in a "Halogenated Organic Liquids" waste container.

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.
  • The container must be clearly labeled as "Hazardous Waste."
  • The label must include:
  • The full chemical name: "2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone"
  • CAS Number: "102293-80-1"
  • The words "Halogenated Organic Waste"
  • An indication of the primary hazard(s) (e.g., "Handle with Care," "Environmental Hazard").
  • The date of accumulation.
  • The name of the principal investigator and the laboratory location.

3. Disposal of Contaminated Materials:

  • Empty Containers: The original container of the chemical must be treated as hazardous waste and disposed of as the unused product[1]. Do not rinse and reuse. Place the empty, sealed container in the designated solid hazardous waste stream.
  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the "Halogenated Organic Solids" waste container.
  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite). The resulting mixture should be collected in a sealed container and disposed of as halogenated organic solid waste[2].

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
  • Keep the container closed except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional, local, state, and federal regulations for the disposal of special waste through a licensed disposal company[1][2].

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and associated waste.

G cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Start: Have 2-bromo-1-(2,2-dimethyl- 4H-1,3-benzodioxin-6-yl)ethanone waste? waste_type Is the waste the pure solid, a solution, or contaminated material? start->waste_type solid_waste Collect in 'Halogenated Organic Solids' container. waste_type->solid_waste Pure Solid or Contaminated Material liquid_waste Collect in 'Halogenated Organic Liquids' container. waste_type->liquid_waste Solution label_solid Label container with full chemical name, CAS#, 'Hazardous Waste', and 'Halogenated Organic'. solid_waste->label_solid store_waste Store sealed container in a designated secondary containment area. label_solid->store_waste label_liquid Label container with full chemical name, CAS#, 'Hazardous Waste', and 'Halogenated Organic'. liquid_waste->label_liquid label_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.

References

Essential Safety and Operational Guide for Handling 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • CAS Number: 102293-80-1

  • Molecular Formula: C₁₂H₁₃BrO₃

  • Synonyms: 6-Bromoacetyl-2,2-dimethyl-4H-benzo[1][2]dioxine, Vilanterol Impurity 8

This document provides crucial safety protocols and logistical procedures for the handling and disposal of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, a compound requiring careful management due to its significant health hazards.

Hazard Summary

This compound is classified as hazardous with the following risk profile:

Hazard StatementDescription
H301Toxic if swallowed
H311Toxic in contact with skin
H331Toxic if inhaled
H341Suspected of causing genetic defects

Signal Word: Danger

Due to its toxicity and potential as a mutagen, all handling procedures must be conducted with strict adherence to the safety measures outlined below to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create an effective barrier against the chemical's hazardous properties. The following table summarizes the required PPE for handling this compound.

Body PartPPE SpecificationRationale
Respiratory Full-face respirator with organic vapor cartridges and P100 particulate filters.Protects against inhalation of toxic dust and vapors. A full-facepiece provides eye protection from irritants.
Hands Butyl rubber gloves.Provides robust protection against ketones and brominated organic compounds. Nitrile gloves are generally not recommended for ketones.
Eyes Chemical splash goggles and a face shield.To be worn if a half-face respirator is used. Provides protection against splashes and airborne particles.
Body Chemical-resistant lab coat or coveralls.Protects skin from accidental contact and contamination.
Feet Closed-toe shoes made of a chemical-resistant material.Prevents exposure from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and steps outline the standard procedure for handling 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in a laboratory setting.

Figure 1. Workflow for Handling 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed with knowledge prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin work handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Handling Chemical.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area, typically a certified chemical fume hood, ensuring it is clean and uncluttered. Have spill cleanup materials readily available.

  • Handling:

    • Weigh the solid compound within the fume hood. Use a tared container to minimize transfers.

    • Carefully transfer the compound to the reaction vessel.

    • Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate all waste materials as described in the disposal plan below.

    • Carefully doff PPE, avoiding contact with the outer contaminated surfaces.

    • Thoroughly wash hands with soap and water.

Disposal Plan

Proper disposal of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Figure 2. Waste Disposal Logic for Brominated Organic Compounds cluster_waste_types Waste Categorization cluster_disposal_path Disposal Pathway waste_source Waste Generated waste_solid Contaminated Solids (Gloves, paper towels, etc.) waste_source->waste_solid waste_liquid_org Halogenated Organic Liquid waste_source->waste_liquid_org waste_liquid_aq Aqueous Waste waste_source->waste_liquid_aq disposal_solid Labeled Hazardous Solid Waste Container waste_solid->disposal_solid Segregate disposal_liquid_org Labeled Halogenated Organic Waste Container waste_liquid_org->disposal_liquid_org Segregate disposal_liquid_aq Labeled Aqueous Hazardous Waste Container waste_liquid_aq->disposal_liquid_aq Segregate

Caption: Waste Disposal Logic Diagram.

Disposal Protocol:

  • Halogenated Organic Waste: All solutions containing 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone must be collected in a clearly labeled, dedicated waste container for halogenated organic compounds. Do not mix with non-halogenated waste.

  • Aqueous Waste: Aqueous solutions from the experimental workup that may contain traces of the compound should be treated as hazardous waste and collected in a separate, labeled container.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and disposable labware, must be placed in a designated solid hazardous waste container.

  • Decontamination: Glassware should be rinsed with an appropriate solvent, and the rinsate collected as halogenated organic waste before final cleaning.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, if properly trained and equipped, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.